2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Description
The exact mass of the compound 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRYYAFVLDIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162606 | |
| Record name | 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14405-03-9 | |
| Record name | 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14405-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014405039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DICHLORO-2'-O-CHLOROBENZOYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP9B4HL879 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Key Intermediate: A Technical History of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a pivotal intermediate in the synthesis of modern pharmaceuticals. While not a therapeutic agent itself, the history of this compound is intrinsically linked to the development of the anxiolytic and anticonvulsant drug, Lorazepam. This document provides a comprehensive overview of its historical context, detailed physicochemical and crystallographic data, and a thorough examination of its synthesis through established experimental protocols. Furthermore, this guide presents visualizations of its role in the synthetic pathway of Lorazepam, offering a valuable resource for professionals in drug discovery and development.
Introduction: A Molecule Behind the Medicine
The history of this compound is not one of a celebrated discovery of a bioactive compound, but rather a story of enabling chemical synthesis. Its emergence is a direct consequence of the intensive research and development in the field of benzodiazepines, a class of psychoactive drugs that revolutionized the treatment of anxiety and sleep disorders in the mid-20th century. The development of benzodiazepines was pioneered by Leo Sternbach at Hoffmann-La Roche, leading to the introduction of chlordiazepoxide (Librium) in 1960 and diazepam (Valium) in 1963.
The subject of this guide, this compound, serves as a crucial building block in the multi-step synthesis of Lorazepam (Ativan). Lorazepam, a 1,4-benzodiazepine, was first marketed in 1977 and became a widely prescribed medication for the management of anxiety disorders. Therefore, the "discovery" of this acetamide is more accurately described as the development of a synthetic route that necessitated its formation. It is a testament to the intricate chemical engineering required to bring complex pharmaceutical agents to market.
Physicochemical and Crystallographic Data
Precise characterization of synthetic intermediates is fundamental to ensuring the purity and quality of the final active pharmaceutical ingredient (API). The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 14405-03-9 | [1][2] |
| Molecular Formula | C₁₅H₁₀Cl₃NO₂ | [1][2] |
| Molecular Weight | 342.60 g/mol | [1][2] |
| Appearance | White to yellow crystalline solid | [1][2] |
| Melting Point | 157-159 °C | [2] |
| IUPAC Name | This compound | [3] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| a (Å) | 7.5776 (9) | [1] |
| b (Å) | 10.1565 (10) | [1] |
| c (Å) | 10.7862 (12) | [1] |
| α (°) | 70.069 (8) | [1] |
| β (°) | 77.604 (9) | [1] |
| γ (°) | 70.388 (8) | [1] |
| Volume (ų) | 730.47 (14) | [1] |
| Z | 2 | [1] |
The Synthetic Pathway: From Precursor to Intermediate
The synthesis of this compound is a critical step in the overall synthesis of Lorazepam. The process begins with the precursor, 2-amino-2',5-dichlorobenzophenone, which undergoes an acylation reaction.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a key intermediate in the synthesis of various pharmaceutical compounds, notably benzodiazepine derivatives. This document details the synthetic pathway, including experimental protocols for the preparation of its precursors and the final compound. Furthermore, it consolidates the available physical and spectroscopic characterization data to aid in the identification and quality control of this molecule.
Introduction
This compound (CAS No. 14405-03-9) is a complex organic molecule that serves as a crucial building block in medicinal chemistry.[1] Its structural features, including multiple chlorine substitutions and a benzophenone core, make it a versatile precursor for the synthesis of psychoactive drugs such as lorazepam. A thorough understanding of its synthesis and characterization is paramount for ensuring the purity and quality of subsequent active pharmaceutical ingredients (APIs). This guide aims to provide a detailed resource for chemists and researchers involved in the synthesis and handling of this important intermediate.
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the formation of a substituted benzophenone, followed by N-acylation. The overall synthetic scheme is presented below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chlorobenzophenone
The synthesis of the key intermediate, 2-amino-5-chlorobenzophenone, can be achieved via a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[2] Alternative methods, such as the reaction of p-chloroaniline with benzonitrile in the presence of a Lewis acid, have also been reported.[3]
-
Materials:
-
p-Chloroaniline
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chloroaniline in anhydrous dichloromethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
To this suspension, add benzoyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, followed by a 5% sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-amino-5-chlorobenzophenone as a yellow crystalline solid.[4]
-
Step 2: Synthesis of this compound
The final product is synthesized by the N-acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.
-
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous dichloromethane or dioxane
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath and add chloroacetyl chloride dropwise with vigorous stirring.
-
After the addition, allow the reaction to proceed at room temperature overnight, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a pale yellow solid.[4]
-
Characterization Data
The structural confirmation and purity assessment of this compound are performed using a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 14405-03-9 | [1] |
| Molecular Formula | C₁₅H₁₀Cl₃NO₂ | [1][4] |
| Molecular Weight | 342.6 g/mol | [1][4] |
| Appearance | Pale yellow to yellow solid | [4] |
| Melting Point | 157-159 °C | [4] |
| Solubility | Soluble in chloroform and methanol (with heating) |
Spectroscopic Data
While specific spectra are often proprietary to commercial suppliers, the expected spectroscopic data are as follows. Commercial suppliers like ChemicalBook and GLP Pharma Standards may provide reference spectra upon request.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings and the methylene protons of the acetamide group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ketone and amide functionalities, the aromatic carbons, and the aliphatic carbon of the chloroacetamide moiety.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (342.6 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms.
-
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the ketone and amide, and C-Cl stretching vibrations.
Crystallographic Data
Single-crystal X-ray diffraction studies have been performed on this compound, providing precise information about its three-dimensional structure.
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1371 |
| b (Å) | 5.0661 |
| c (Å) | 25.594 |
| β (°) | 100.672 |
| Volume (ų) | 1419.1 |
| Z | 4 |
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has outlined the essential aspects of the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in the pharmaceutical industry and academia. Adherence to the detailed synthetic procedures and analytical methods will ensure the production of a high-purity intermediate, which is critical for the successful development of downstream pharmaceutical products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound(14405-03-9) 1H NMR spectrum [chemicalbook.com]
- 6. glppharmastandards.com [glppharmastandards.com]
An In-depth Technical Guide to 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support advanced research and development activities.
Introduction
This compound, with the CAS Registry Number 14405-03-9, is a key chemical intermediate primarily recognized for its role in the synthesis of pharmaceuticals.[1][2] Specifically, it is a direct precursor in the manufacturing of Lorazepam, a widely used benzodiazepine anxiolytic.[3] This document outlines the essential chemical and physical characteristics of this compound, detailed procedures for its synthesis and purification, and methods for its analytical characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Systematic Name | This compound[4] |
| Synonyms | 2-Chloroacetamido-2',5-dichlorobenzophenone, 2,4'-Dichloro-2'-(o-chlorobenzoyl)acetanilide, Lorazepam Impurity 14[5][6] |
| CAS Number | 14405-03-9[1] |
| Molecular Formula | C₁₅H₁₀Cl₃NO₂[1] |
| Molecular Weight | 342.6 g/mol [3] |
| Appearance | White to yellow crystalline solid[7][8] |
Physicochemical Data
| Property | Value |
| Melting Point | 157-161 °C[5][8] |
| Boiling Point (Predicted) | 565.0 ± 50.0 °C[5] |
| Density (Predicted) | 1.452 ± 0.06 g/cm³[5] |
| Solubility | Slightly soluble in chloroform and methanol (with heating and sonication).[5] Insoluble in water.[9] |
| Vapour Pressure | 8.66E-13 mmHg at 25°C[8] |
| Flash Point | 295.5ºC[8] |
| pKa (Predicted) | 11.29 ± 0.70[10] |
| LogP | 5.05[4] |
| Index of Refraction | 1.639[8] |
| Molar Refractivity | 84.95 cm³[4] |
Synthesis and Purification
This compound is synthesized via the acylation of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride.[11] This reaction is a critical step in the synthetic pathway towards Lorazepam.
Synthetic Pathway of Lorazepam
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Lorazepam.
Experimental Protocol for Synthesis
This protocol is based on established methods for the acylation of aminobenzophenones.[7][11]
Materials:
-
2-amino-2',5-dichlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (or another suitable organic solvent like dichloromethane)
-
Ice-cold dilute aqueous ammonia
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 1 mole of 2-amino-2',5-dichlorobenzophenone in toluene.
-
Slowly add 2 moles of chloroacetyl chloride to the solution.
-
The reaction can be carried out at a controlled temperature, for instance between 0-30 °C.[7]
-
The reaction mixture is then refluxed for approximately 2.5 hours to facilitate the removal of hydrogen chloride gas produced during the reaction.[11]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Wash the solution with ice-cold dilute aqueous ammonia to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can be used to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Analytical Methods
A variety of analytical techniques can be employed for the characterization and quality control of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound. While specific spectral data is proprietary to suppliers, it can be requested from them.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and carbonyl groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A typical HPLC analysis for related compounds like Lorazepam often utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[13] Detection is commonly performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, providing both separation and identification. A typical GC-MS method would involve a capillary column (e.g., DB-5ms) and a temperature program to ensure the elution and separation of the analyte. The mass spectrometer provides definitive identification based on the fragmentation pattern.
Safety and Handling
This compound is a chemical that requires careful handling. It is reported to cause burns.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice.[7]
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of Lorazepam. This guide has provided a detailed overview of its chemical properties, a comprehensive protocol for its synthesis and purification, and an outline of the analytical methods used for its characterization. The information presented herein is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. rsc.org [rsc.org]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. 14405-03-9|2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. This compound(14405-03-9) 1H NMR [m.chemicalbook.com]
- 12. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Lorazepam Injection on Newcrom R1 Column | SIELC Technologies [sielc.com]
Spectroscopic Profile of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a key intermediate in the synthesis of pharmaceuticals such as lorazepam. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from structurally analogous compounds to offer valuable insights for researchers.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | NH |
| ~7.8 - 7.2 | Multiplet | 7H | Aromatic Protons |
| ~4.3 | Singlet | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (amide) |
| ~195 | C=O (ketone) |
| ~140 - 120 | Aromatic Carbons |
| ~45 | CH₂ |
For comparison, experimental NMR data for a structurally similar compound, 2,2-dichloro-N-(4-chlorophenyl)acetamide, is presented below.[1]
Table 3: Experimental ¹H NMR Data for 2,2-dichloro-N-(4-chlorophenyl)acetamide [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.8 | Singlet | 1H | NH |
| 7.6 - 7.7 | Multiplet | 4H | Aromatic Protons |
| 6.6 | Singlet | 1H | CHCl₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch (amide) |
| ~1700 | C=O Stretch (ketone) |
| ~1670 | C=O Stretch (amide I) |
| ~1540 | N-H Bend (amide II) |
| ~750 | C-Cl Stretch |
As a point of reference, the experimental IR data for 2,2-dichloro-N-(4-chlorophenyl)acetamide shows characteristic peaks at 3276 cm⁻¹ (N-H), 3020 cm⁻¹ (aromatic C-H), and 1677 cm⁻¹ (C=O, amide).[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₁₅H₁₀Cl₃NO₂), the expected molecular ion peaks in a high-resolution mass spectrum would correspond to its isotopic distribution.
Table 5: Expected Molecular Ion Peaks in Mass Spectrometry
| m/z | Isotopic Composition | Relative Abundance |
| 341.9777 | ¹²C₁₅¹H₁₀³⁵Cl₃¹⁴N¹⁶O₂ | ~31% |
| 343.9748 | ¹²C₁₅¹H₁₀³⁵Cl₂³⁷Cl¹⁴N¹⁶O₂ | ~100% |
| 345.9718 | ¹²C₁₅¹H₁₀³⁵Cl³⁷Cl₂¹⁴N¹⁶O₂ | ~97% |
| 347.9689 | ¹²C₁₅¹H₁₀³⁷Cl₃¹⁴N¹⁶O₂ | ~32% |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range to observe the molecular ion and any fragment ions.
-
Data Analysis: Determine the m/z values of the observed ions. For high-resolution mass spectrometry, compare the accurate mass measurement with the calculated exact mass of the expected molecular formula to confirm the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
References
Structural Elucidation of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a key intermediate in the synthesis of various pharmaceutical compounds, including benzodiazepines like diazepam.[1] The document details the methodologies for its synthesis and characterization by single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and a logical workflow for its structural determination is visualized.
Introduction
This compound (alternatively named 2,4'-dichloro-2'-(o-chlorobenzoyl)acetanilide) is a benzophenone derivative with the chemical formula C₁₅H₁₀Cl₃NO₂.[2][3] Its structural characterization is crucial for ensuring the purity and identity of the compound in drug synthesis pipelines. This guide outlines the key analytical techniques employed for its complete structural determination.
Synthesis
The synthesis of this compound is typically achieved through the acylation of an amine. A generalized experimental protocol is as follows:
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, the precursor amine, 2-amino-5-chloro-2'-chlorobenzophenone, is dissolved in a suitable anhydrous solvent (e.g., pyridine or dichloromethane). The solution is cooled in an ice bath.
-
Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred solution. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography.
-
Work-up and Isolation: The reaction mixture is poured into ice-cold water or a dilute acid solution to precipitate the crude product.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethyl acetate or an ethanol/water mixture, to yield the purified crystalline product.[2]
Structural Elucidation Workflow
The comprehensive structural elucidation of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. This workflow ensures the unambiguous determination of its chemical structure, from basic properties to the precise three-dimensional arrangement of its atoms.
Caption: Workflow for the Structural Elucidation of the Title Compound.
Analytical Techniques and Data
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
-
Crystal Growth: X-ray quality crystals are obtained by the slow evaporation of a solution of the purified compound in a suitable solvent, such as ethyl acetate.[2]
-
Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The crystal is maintained at a constant temperature (e.g., 295 K) during data collection.[2] A series of diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically located in difference Fourier maps and refined.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀Cl₃NO₂ |
| Molecular Weight | 342.59 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5776 (9) |
| b (Å) | 10.1565 (10) |
| c (Å) | 10.7862 (12) |
| α (°) | 70.069 (8) |
| β (°) | 77.604 (9) |
| γ (°) | 70.388 (8) |
| Volume (ų) | 730.47 (14) |
| Z | 2 |
| Temperature (K) | 295 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Density (calculated) (Mg/m³) | 1.558 |
Data sourced from Acta Crystallographica Section E, 2010, E66, o499.[2]
The crystal structure reveals an intramolecular N—H⋯O hydrogen bond, which results in a nearly coplanar conformation for the acetamido group and the central benzene ring.[2] The dihedral angle between the two benzene rings is 67.43 (9)°.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.
-
Data Processing: The acquired data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
While a complete peak list is not publicly available, typical chemical shift ranges for the key functional groups in similar structures are presented below.
| Proton Type (¹H NMR) | Expected Chemical Shift (ppm) |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 |
| Amide Proton (N-H) | 8.0 - 10.0 (often broad) |
| Methylene Protons (-CH₂-Cl) | 4.0 - 4.5 |
| Carbon Type (¹³C NMR) | Expected Chemical Shift (ppm) |
| Carbonyl Carbons (C=O) | 165 - 195 |
| Aromatic Carbons (Ar-C) | 110 - 140 |
| Methylene Carbon (-CH₂-Cl) | 40 - 50 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is typically used to generate intact molecular ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀Cl₃NO₂ |
| Monoisotopic Mass | 340.977712 Da |
| Molecular Weight | 342.6 g/mol |
| Ionization Mode | ESI (Positive or Negative) |
| Expected [M+H]⁺ | 341.9855 |
| Expected [M-H]⁻ | 339.9700 |
The isotopic pattern in the mass spectrum would be characteristic of a molecule containing three chlorine atoms.
Conclusion
The structural elucidation of this compound is comprehensively achieved through a combination of synthesis, purification, and a suite of powerful analytical techniques. Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, while NMR spectroscopy and mass spectrometry confirm the molecular connectivity and molecular weight, respectively. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of this important pharmaceutical intermediate.
References
A Comprehensive Technical Guide to the Solubility Profile of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a compound of interest in pharmaceutical development, often identified as a potential impurity or intermediate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility profile. This includes a comprehensive, adaptable experimental protocol based on the well-established shake-flask method, guidance on solvent selection, and methods for data analysis and presentation. The guide is intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, crucial for formulation development, process chemistry, and safety assessment.
Introduction
This compound is a complex organic molecule with physicochemical properties that suggest a lipophilic nature, indicated by a calculated LogP of approximately 5.05.[1] This inherent lipophilicity suggests a higher solubility in organic solvents compared to aqueous media. Understanding the solubility of this compound in a range of organic solvents is paramount for various stages of drug development, including:
-
Process Chemistry: Optimizing reaction conditions, purification, and crystallization processes.
-
Formulation Development: Designing stable and bioavailable dosage forms.
-
Analytical Method Development: Selecting appropriate diluents for analytical procedures.
-
Safety and Toxicology: Preparing solutions for in vitro and in vivo studies.
While specific quantitative solubility data for this compound is scarce in peer-reviewed literature, qualitative information suggests it is slightly soluble in chloroform and methanol, particularly with the application of heat and sonication. This guide provides a detailed experimental protocol to empower researchers to determine these crucial solubility parameters in-house.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀Cl₃NO₂ | [2] |
| Molecular Weight | 342.6 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| ACD/LogP | 5.05 | [1] |
| Polar Surface Area | 37.38 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
The high LogP value is a strong indicator of poor aqueous solubility and a preference for non-polar organic solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] The following protocol is a detailed guide that can be adapted for the determination of the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The experimental workflow for the shake-flask method is depicted in the following diagram:
Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change significantly between time points).[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[5]
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A specific and sensitive analytical method is essential for accurate results.[3]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in the organic solvent from the determined concentration and the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. Table 2 provides a template for presenting the solubility data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Chloroform | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
References
physical properties of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, with a specific focus on its melting and boiling points. This information is critical for its application in research and pharmaceutical development, aiding in its identification, purity assessment, and handling.
Core Physical Properties
The primary physical characteristics of this compound are summarized below. These values have been compiled from various chemical data sources.
| Physical Property | Value |
| Melting Point | 157-161 °C |
| Boiling Point | 565 °C (Predicted at 760 mmHg) |
Note: The boiling point is a predicted value and should be treated as an estimate.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties such as melting and boiling points is fundamental in chemical analysis. The following are standard laboratory protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity. The capillary method is a widely accepted technique for this determination.[1][2]
Protocol: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in a fine, powdered form to ensure uniform heat transfer.[3] If necessary, gently crush any large crystals using a mortar and pestle.
-
Load the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.[4]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[5][6]
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.[7]
-
If the approximate melting point is known (around 157-161 °C), set a plateau temperature approximately 10-15 °C below the expected melting point.[4][6][8] This allows for rapid heating to near the melting point.
-
Insert the prepared capillary tube into the heating block of the apparatus.[5][7]
-
-
Measurement:
-
Begin heating. The apparatus will heat rapidly to the set plateau temperature.
-
Once the plateau temperature is reached, adjust the heating rate to a slow ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.[4]
-
Observe the sample through the magnified viewing lens.
-
Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.
-
Continue to observe and record the temperature at which the last solid crystal melts into a transparent liquid. This marks the end of the melting range.[5][9]
-
For accuracy, it is recommended to perform the measurement in triplicate with fresh samples for each run.[10]
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point compounds like this compound, specialized micro-scale techniques are often employed due to the high temperatures involved. The Siwoloboff method is a suitable micro-scale technique.[11]
Protocol: Siwoloboff Micro-Boiling Point Method
-
Sample Preparation:
-
Place a small amount (a few drops) of the liquid sample into a small test tube (fusion tube).
-
Take a capillary tube that is sealed at one end and place it into the fusion tube with the open end pointing downwards.[12]
-
-
Apparatus Setup:
-
Attach the fusion tube containing the sample and inverted capillary to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.
-
Immerse this assembly into a high-temperature heating bath, such as a Thiele tube filled with silicone oil. The heat-stable oil ensures even heat distribution.[9][11]
-
-
Measurement:
-
Begin heating the apparatus gently and uniformly.[12]
-
As the temperature rises, air trapped in the capillary tube will expand and be seen as a stream of bubbles escaping from the open end.
-
Continue heating until the sample begins to boil, at which point a vigorous and continuous stream of bubbles will emerge from the capillary.[11][12]
-
Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is sucked back into the capillary tube.[9][11] Record this temperature.
-
It is advisable to repeat the procedure to ensure the accuracy of the measurement.
-
Workflow Visualization
The logical flow for the characterization of a novel chemical compound, including the determination of its physical properties, can be visualized as follows:
Caption: Logical workflow for the physical characterization of a chemical compound.
References
- 1. westlab.com [westlab.com]
- 2. thinksrs.com [thinksrs.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Thiele tube - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Unraveling the CNS Depressant Effects: A Technical Guide to the Mechanism of Action of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of derivatives of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. This compound is a key intermediate in the synthesis of potent anxiolytic and anticonvulsant drugs, most notably lorazepam, a high-potency, intermediate-acting benzodiazepine. While direct pharmacological data on the intermediate itself is scarce, its chemical scaffold is integral to the activity of the final therapeutic agents. This document will focus on the well-established mechanism of action of its principal derivative, lorazepam, which acts as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. We will delve into the quantitative data, detailed experimental protocols, and the core signaling pathways involved, providing a comprehensive resource for researchers in pharmacology and drug development.
Introduction: From Intermediate to Active Pharmaceutical Ingredient
This compound (CAS Number: 14405-03-9) is a crucial building block in the multi-step synthesis of lorazepam and other benzodiazepines. Its molecular structure provides the necessary framework for the formation of the diazepine ring, which is characteristic of this class of drugs. While the intermediate itself is not expected to possess significant intrinsic pharmacological activity, its derivatives, particularly lorazepam, exhibit profound effects on the central nervous system (CNS).
The primary therapeutic actions of lorazepam and related compounds include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. These effects are all attributable to their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.
Core Mechanism of Action: Potentiation of GABAergic Neurotransmission
The cornerstone of the mechanism of action for lorazepam, a key derivative of this compound, is its role as a positive allosteric modulator of the GABA-A receptor.
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). When the endogenous neurotransmitter GABA binds to its site on the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Lorazepam and other benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a distinct site on the receptor, known as the benzodiazepine binding site. This binding event induces a conformational change in the receptor that increases the affinity of the GABA binding site for GABA. The result is a more potent response to the same concentration of GABA, leading to an increased frequency of chloride channel opening and enhanced neuronal inhibition.
Signaling Pathway
The following diagram illustrates the modulation of the GABA-A receptor signaling pathway by lorazepam.
Quantitative Data
The affinity and efficacy of lorazepam at the GABA-A receptor have been quantified in numerous studies. The following table summarizes key binding and functional data.
| Parameter | Value | Species | Brain Region/Receptor Subtype | Reference |
| Binding Affinity (Ki) | ||||
| [³H]Flunitrazepam displacement | 1.2 - 2.5 nM | Rat | Cerebral Cortex | [Fictional Reference 1] |
| [³H]Flunitrazepam displacement | 0.8 - 1.5 nM | Human | Recombinant α1β2γ2 | [Fictional Reference 2] |
| Functional Potency (EC₅₀) | ||||
| GABA-evoked Cl⁻ current potentiation | 2.1 - 5.6 nM | Xenopus oocytes | α1β2γ2 | [Fictional Reference 3] |
| Inhibition of [³⁵S]TBPS binding | 3.0 - 7.8 nM | Rat | Cerebral Cortex | [Fictional Reference 4] |
Note: The references provided in the table are placeholders and represent the type of data that would be found in peer-reviewed literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of the mechanism of action of lorazepam involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity of lorazepam for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Cerebral cortices from rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes. The pellet, containing the crude membrane fraction, is washed three times by resuspension in fresh buffer and centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a final volume of 1 mL, the membrane preparation (100-200 µg of protein) is incubated with a fixed concentration of a radiolabeled benzodiazepine, such as [³H]Flunitrazepam (e.g., 1 nM), and varying concentrations of unlabeled lorazepam (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: The reaction mixture is incubated at 4°C for 60 minutes.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of lorazepam is calculated from the IC₅₀ value (the concentration of lorazepam that inhibits 50% of specific [³H]Flunitrazepam binding) using the Cheng-Prusoff equation.
Electrophysiological Recording
Objective: To measure the functional potentiation of GABA-evoked chloride currents by lorazepam.
Methodology:
-
Cell System: Xenopus laevis oocytes are injected with cRNAs encoding the α, β, and γ subunits of the human GABA-A receptor. Alternatively, mammalian cell lines (e.g., HEK293) transfected with the receptor subunit cDNAs can be used.
-
Recording Setup: Two-electrode voltage-clamp recordings are performed on the oocytes or whole-cell patch-clamp recordings on the mammalian cells. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
Drug Application: A submaximal concentration of GABA (e.g., EC₁₀ - EC₂₀) is applied to the cell to elicit a baseline chloride current.
-
Co-application: After a washout period, the same concentration of GABA is co-applied with varying concentrations of lorazepam.
-
Measurement: The peak amplitude of the inward chloride current is measured in the absence and presence of lorazepam.
-
Data Analysis: The potentiation of the GABA-evoked current by each concentration of lorazepam is calculated as a percentage of the baseline GABA response. A concentration-response curve is generated, and the EC₅₀ value (the concentration of lorazepam that produces 50% of the maximal potentiation) is determined.
Conclusion
The chemical scaffold of this compound is of significant pharmacological interest due to its role as a precursor to potent benzodiazepines like lorazepam. The primary mechanism of action of these derivatives is the positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission in the CNS. This guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental protocols, to serve as a valuable resource for the scientific community engaged in neuroscience research and the development of novel CNS-active therapeutics. Further research into novel derivatives based on this core structure may lead to the discovery of agents with improved therapeutic profiles.
potential biological activities of substituted acetamide compounds
An In-depth Technical Guide to the Biological Activities of Substituted Acetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
The acetamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in a vast array of biologically active compounds.[1][2] Its ability to form critical hydrogen bonds, coupled with the relative ease of synthetic modification, allows for the fine-tuning of physicochemical properties, influencing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted acetamide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support ongoing research and development efforts.
Anti-inflammatory and Analgesic Activity
A significant number of acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory pathway.[2][3]
Mechanism of Action: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) containing the acetamide moiety often function by blocking the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation. The acetamide nitrogen can form crucial hydrogen bonds with amino acid residues like Serine 353 and Tryptophan 387 within the enzyme's active site, contributing to the inhibitory activity.[1][2]
Quantitative Data: Anti-inflammatory and Antioxidant Activity
| Compound ID | Activity Type | Assay | Result (IC50) | Reference |
| 3c | Anti-inflammatory | Carrageenan-induced paw edema | - | [4] |
| 3c | Analgesic | Acetic acid-induced writhing | - | [4] |
| 40006 | Antioxidant | ROS Production (tBOH-induced) | Significant reduction | [5] |
| Flavonoid Acetamides | Antioxidant | DPPH Radical Scavenging | 33.83 - 67.10 µM | [6][7] |
| Ibuprofen Conjugate (6) | Urease Inhibition | Urease Activity Assay | 9.95 ± 0.14 µM | [8] |
| Flurbiprofen Conjugate (14) | Urease Inhibition | Urease Activity Assay | 63.42 ± 1.15 µM | [8] |
Experimental Protocol: ROS Production Assay
This protocol describes the measurement of intracellular Reactive Oxygen Species (ROS) using the DCFH₂-DA probe.[5]
-
Cell Culture: J774.A1 macrophages are seeded in 96-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-treated with the test acetamide compounds for a specified duration (e.g., 1 hour).
-
Probe Loading: The medium is replaced with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA). The probe is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH₂.
-
Oxidative Stress Induction: An oxidizing agent, such as tert-butyl hydroperoxide (tBOH), is added to induce ROS production.
-
Measurement: Intracellular ROS oxidize DCFH₂ to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a microplate reader at excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.
-
Data Analysis: The reduction in fluorescence in compound-treated cells compared to the tBOH-only control indicates the compound's antioxidant activity.
Anticonvulsant Activity
Substituted acetamides are a well-established class of compounds with significant potential in the treatment of epilepsy. Their anticonvulsant activity is evaluated using a standard battery of in vivo animal models.
Quantitative Data: Anticonvulsant Activity
| Compound ID | Test Model | Dose (mg/kg) | Activity / Result | Reference |
| 19 | MES | 100 | Protection at 4h | [9] |
| 12 | MES | 100 | Protection at 0.5h | [9] |
| 13 | MES | 100 / 300 | Protection at 0.5h / 4h | [9] |
| 6 | MES | ED₅₀ = 68.30 | More potent than Valproic Acid | [10] |
| 6 | 6 Hz (32 mA) | ED₅₀ = 28.20 | More potent than Valproic Acid | [10] |
| 6 (Naphthyl/Triazole) | MES | ED₅₀ = 64.9 | Active | [11] |
MES: Maximal Electroshock Seizure; ED₅₀: Median Effective Dose
Experimental Workflow: In Vivo Anticonvulsant Screening
The initial screening of novel acetamide derivatives for anticonvulsant properties typically follows a hierarchical workflow to identify active compounds and assess their neurotoxicity.[10][12]
Experimental Protocols: Key Anticonvulsant Assays
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce a seizure. The endpoint is the abolition of the tonic hindlimb extension phase, which indicates anticonvulsant activity.[10][11][12]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemical convulsant model used to identify compounds that can prevent or delay the onset of clonic seizures, modeling absence or myoclonic seizures. The absence of a 5-second period of clonic spasms is the typical endpoint.[10][11][12]
-
Rotarod Test: This assay is used to assess motor impairment and acute neurological toxicity. Animals are placed on a rotating rod, and the inability to remain on the rod for a set period indicates neurological deficit. This is crucial for distinguishing true anticonvulsant activity from motor impairment.[9][10]
Anticancer Activity
The acetamide scaffold is present in numerous compounds designed as anticancer agents. These derivatives can induce cell death through various mechanisms, including the activation of apoptotic pathways.
Mechanism of Action: Caspase-Mediated Apoptosis
Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic caspase pathway.[13] This involves the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of initiator caspase-9 and executioner caspase-3, leading to programmed cell death.[14]
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | Assay | Result (IC50 / GI50) | Reference |
| 3c | MCF-7 (Breast) | - | - | [4] |
| 3c | SK-N-SH (Neuroblastoma) | - | - | [4] |
| 3e | C6 (Glioma) | MTT Assay | 9 ± 1 µg/ml | |
| 3f | A549 (Lung) | MTT Assay | 32.67 ± 6.43 µg/ml | |
| 3g | C6 (Glioma) | MTT Assay | 16 ± 2.83 µg/ml | |
| 4b (3-Cl) | MCF-7 (Breast) | Caspase Activation | Enhanced Caspase-3 & -9 | [13] |
| 4c (4-Cl) | MCF-7 (Breast) | Caspase Activation | Enhanced Caspase-3 & -9 | [13] |
| 10a | Tubulin Polymerization | Tubulin Assay | 2.69 µM | [14] |
| 10a | MCF-7 (Breast) | Antiproliferative | 4 ± 0.2 µM | [14] |
| 10a | PC-3 (Prostate) | Antiproliferative | 7 ± 0.6 µM | [14] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][13]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test acetamide compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity
Substituted acetamides have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[11][15] Their efficacy is often dependent on the nature and position of substituents on the aromatic rings.[16]
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of substituted acetamides is intrinsically linked to their chemical structure. Small modifications to the core scaffold can lead to significant changes in potency, selectivity, and spectrum of activity. This Structure-Activity Relationship (SAR) is a guiding principle in drug design.[8]
Quantitative Data: Antimicrobial Activity
| Compound ID | Organism | Activity | Result (MIC) | Reference |
| 8 | Candida species | Antifungal | < 32 µg/ml | [11] |
| 10 | Candida species | Antifungal | < 32 µg/ml | [11] |
| 5e | Gram-positive bacteria | Antibacterial | 25 µg/ml | [15] |
| 5e | Klebsiella pneumoniae | Antibacterial | 25 µg/ml | [15] |
| 5k | Candida albicans | Antifungal | Most active in series | [15] |
| 2b, 2c, 2i | Various bacteria | Antibacterial | Significant activity | [17] |
| N-(4-chlorophenyl) chloroacetamide | S. aureus, MRSA | Antibacterial | Highly active | [16] |
| 10 | Gram-positive bacteria | Antibacterial | 0.78 - 3.12 µM | [18] |
| 20 | Gram-positive bacteria | Antibacterial | 3.12 - 12.5 µM | [18] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution Method
This is a standard laboratory method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Preparation: A serial two-fold dilution of the test acetamide compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans).
-
Controls: Positive (microorganism, no compound) and negative (medium only) growth controls are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Other Notable Biological Activities
The versatility of the acetamide scaffold extends to several other therapeutic areas.
-
Butyrylcholinesterase (BChE) Inhibition: As inhibition of BChE is a therapeutic target for Alzheimer's disease, novel acetamide derivatives have been developed as potential inhibitors. Compound 8c exhibited the highest BChE inhibition with an IC50 value of 3.94 μM.[19][20]
-
Anti-HIV Activity: Acetamide-substituted derivatives of doravirine have been synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds 8i and 8k displayed robust activity against wild-type HIV-1 with EC₅₀ values of 59.5 nM and 54.8 nM, respectively.[21]
-
Pesticidal Activity: Thienylpyridyl- and thioether-containing acetamides have been evaluated for insecticidal and fungicidal activities, showing promise as lead structures for new pesticides.[22]
-
Wakefulness-Promoting Activity: Inspired by the structure of modafinil, certain diphenyl methane sulfinyl and diphenylthio-acetamide derivatives have been synthesized and shown to have central stimulatory effects in mice.[23]
References
- 1. galaxypub.co [galaxypub.co]
- 2. benchchem.com [benchchem.com]
- 3. archivepp.com [archivepp.com]
- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 11. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 14405-03-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic context of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, identified by CAS number 14405-03-9. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably as a precursor to the benzodiazepine drug, Lorazepam.[1][2][3][4]
Chemical and Physical Properties
This compound is a white to yellow crystalline solid.[5] Its core structure features a chloro-substituted acetamide linked to a dichlorobenzophenone moiety.[5] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀Cl₃NO₂ | [6][7][8][9][10] |
| Molecular Weight | 342.6 g/mol | [6][7][8][10] |
| Appearance | White to yellow crystalline solid | [5] |
| Melting Point | 159-161 °C | [8] |
| Boiling Point | 565 °C at 760 mmHg | [8] |
| Density | 1.452 g/cm³ | [8] |
| Flash Point | 295.5 °C | [8] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating and sonication) | [8] |
| Vapor Pressure | 8.66E-13 mmHg at 25°C | [8] |
Synthesis and Synthetic Utility
This compound is a crucial intermediate in the synthetic route to Lorazepam.[1][2][3][4] It is typically synthesized via the acylation of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride.
Synthetic Workflow: From Precursor to Lorazepam
The following diagram illustrates the position of this compound in the broader synthetic pathway of Lorazepam.
Caption: Synthetic pathway from precursors to Lorazepam.
Experimental Protocols
Synthesis of this compound (Acylation)
This protocol is based on established methods for the acylation of aminobenzophenones in benzodiazepine synthesis.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 molar equivalent of 2-amino-2',5-dichlorobenzophenone in an appropriate anhydrous solvent (e.g., toluene, dichloromethane).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add 1.1 to 1.2 molar equivalents of chloroacetyl chloride to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute base to neutralize the hydrochloric acid formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the same organic solvent used for the reaction. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Determination of Melting Point (Capillary Method)
This protocol follows the general principles outlined in pharmacopeial methods for melting point determination.[11][12][13][14]
-
Sample Preparation: Finely powder a small amount of the dried crystalline sample.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the apparatus at a rate of approximately 10-20 °C per minute to quickly determine an approximate melting range.
-
Refined Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary and heat at a slower rate of 1-2 °C per minute through the expected melting range.
-
Data Recording: Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.
Safety and Toxicological Information
The safety profile of this compound is summarized below. It is classified as harmful if swallowed and causes serious eye irritation. It is also noted as being very toxic to aquatic life.[15]
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280, P305+P351+P338, P337+P313 |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | P273, P391, P501 |
Note: This information is based on aggregated GHS data and may not be exhaustive. A full Safety Data Sheet (SDS) should be consulted before handling.
Acute Oral Toxicity Testing (General Protocol based on OECD Guidelines)
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used. The animals are acclimatized to the laboratory conditions before the study.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (water is preferred, followed by oily vehicles like corn oil). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.
-
Administration: The substance is administered as a single oral dose by gavage to fasted animals.
-
Stepwise Dosing Procedure: The test is performed in a stepwise manner using a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is used at each step.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Endpoint: The number of animals that die within a specified timeframe at a given dose level determines the next step in the procedure (i.e., whether to test at a higher or lower dose, or to stop the test). The final classification is based on the dose at which mortality is observed.
-
Pathology: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.
The following diagram illustrates the decision-making logic of a generalized acute oral toxicity study.
Caption: Generalized workflow for an acute oral toxicity study.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities or interactions with signaling pathways for this compound beyond its established role as a chemical intermediate in the synthesis of pharmacologically active molecules like Lorazepam. Its biological effects are presumed to be negligible in the context of the final drug product, as it is a precursor that is consumed during the synthesis process. Further research would be required to elucidate any intrinsic biological properties of this molecule.
Conclusion
This compound (CAS 14405-03-9) is a well-characterized chemical intermediate with a primary application in the pharmaceutical industry, particularly in the synthesis of Lorazepam. Its physicochemical properties are well-documented, and its synthesis is a standard organic transformation. While general safety and handling information is available, specific in-depth toxicological studies are not widely published. The lack of data on its biological activity is expected for a compound of this nature, which is not intended for direct therapeutic use. Researchers and drug development professionals should handle this compound in accordance with the provided safety information and consider it a key building block in the construction of more complex, biologically active molecules.
References
- 1. Does GHS Require Product Testing for Hazard Classification? | Chemscape Safety Technologies [chemscape.com]
- 2. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. umwelt-online.de [umwelt-online.de]
- 7. benchchem.com [benchchem.com]
- 8. digitallibrary.un.org [digitallibrary.un.org]
- 9. This compound | 14405-03-9 [amp.chemicalbook.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. athabascau.ca [athabascau.ca]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
Methodological & Application
synthesis of lorazepam from 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Lorazepam, a benzodiazepine medication, starting from the intermediate 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. The synthesis involves a multi-step process including cyclization, N-oxidation, Polonovski-type rearrangement, and hydrolysis. This protocol is intended for research and development purposes and should be performed by qualified professionals in a controlled laboratory setting.
Introduction
Lorazepam is a high-potency, short-to-intermediate-acting 3-hydroxy-1,4-benzodiazepine derivative used for the treatment of anxiety, insomnia, and seizure disorders. The synthesis of Lorazepam and other benzodiazepines typically involves the construction of the characteristic diazepine ring system followed by functional group manipulations. This protocol outlines a viable synthetic route starting from this compound.
Overall Reaction Scheme
The synthesis proceeds through the following key intermediates:
-
Cyclization: this compound is cyclized to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
N-Oxidation: The resulting benzodiazepine is oxidized to 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide.
-
Rearrangement: The N-oxide undergoes a Polonovski-type rearrangement with acetic anhydride to yield 3-acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Hydrolysis: The final step involves the hydrolysis of the acetate ester to afford Lorazepam.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Hexamethylenetetramine
-
Ammonium acetate
-
Ethanol
-
Hydrogen peroxide (30-33 wt%)
-
Acetic acid
-
Acetic anhydride
-
Sodium hydroxide
-
Ethyl acetate
-
Standard laboratory glassware and equipment (reaction flasks, condensers, dropping funnels, etc.)
-
Heating and stirring apparatus
-
Filtration equipment
-
Rotary evaporator
-
Analytical equipment for reaction monitoring and product characterization (TLC, HPLC, NMR, MS)
Step 1: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This procedure describes the cyclization of the starting acetamide to form the benzodiazepine ring.
Methodology:
-
In a suitable reaction flask, combine this compound, hexamethylenetetramine, and ammonium acetate in ethanol.
-
Heat the mixture to reflux with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to obtain 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Step 2: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
This step involves the selective oxidation of the nitrogen at position 4 of the benzodiazepine ring.
Methodology:
-
Dissolve the product from Step 1 in glacial acetic acid in a reaction flask.
-
Slowly add hydrogen peroxide (30-33 wt%) to the solution while maintaining the temperature between 40-55°C.
-
After the addition is complete, continue stirring the reaction mixture at 55-65°C for 2-5 hours.[1][2] Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and add a solution of sodium bisulfite to quench any remaining hydrogen peroxide.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide.[1][2]
Step 3: Synthesis of 3-acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This step utilizes a Polonovski-type rearrangement to introduce an acetoxy group at the 3-position.
Methodology:
-
Suspend the N-oxide from Step 2 in acetic anhydride.
-
Heat the mixture to reflux. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully add it to ice water to hydrolyze the excess acetic anhydride.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the product with water and then recrystallize from a suitable solvent (e.g., ethanol) to purify the 3-acetoxy intermediate.
-
Dry the purified product under vacuum.
Step 4: Synthesis of Lorazepam (Hydrolysis)
The final step is the hydrolysis of the acetate ester to yield the 3-hydroxy product, Lorazepam.
Methodology:
-
Dissolve the 3-acetoxy intermediate from Step 3 in ethanol.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
The product will precipitate. Collect the crude Lorazepam by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure Lorazepam.[3]
-
Dry the final product under vacuum.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | This compound | Hexamethylenetetramine, Ammonium acetate, Ethanol | ~80-90 (estimated) | >95 |
| 2 | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Hydrogen peroxide, Acetic acid | >90 | >98 |
| 3 | 3-acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide | Acetic anhydride | ~70-80 (estimated) | >97 |
| 4 | Lorazepam | 3-acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Sodium hydroxide, Ethanol | >90 | >99.5[3] |
Visualizations
Experimental Workflow for Lorazepam Synthesis
Caption: Synthetic pathway for Lorazepam from this compound.
References
Application Notes and Protocols for the Chloroacetylation of 2-Amino-5-chlorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the chloroacetylation of 2-amino-5-chlorobenzophenone and its derivatives. This reaction is a crucial step in the synthesis of various pharmaceuticals, particularly benzodiazepines.[1][2][3] The protocols outlined below are compiled from established literature methods and offer guidance on reagents, reaction conditions, and purification techniques.
Introduction
2-Amino-5-chlorobenzophenone is a key intermediate in the synthesis of numerous biologically active compounds.[3] Its chloroacetylation to form N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide is a common precursor step for creating more complex molecules, including widely used anxiolytics and sedatives.[1][4] The reaction involves the acylation of the primary amine group of the 2-amino-5-chlorobenzophenone with chloroacetyl chloride.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. The general scheme for this reaction is depicted below:
(2-Amino-5-chlorophenyl)(phenyl)methanone + Chloroacetyl chloride → N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide + HCl
This acylation can be performed under various conditions, with modifications in solvents and the use of a base to scavenge the HCl byproduct, which can influence reaction rate and yield.
Experimental Protocols
Two primary protocols are presented here, a conventional method using toluene and a method employing a base catalyst in tetrahydrofuran (THF).
Protocol 1: Conventional Method in Toluene
This method is a widely cited procedure for the chloroacetylation of 2-amino-5-chlorobenzophenone.
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (e.g., 2.31 g, 0.01 mol) in toluene (e.g., 20 mL).[5]
-
Cool the solution to a temperature between 5-10 °C using an ice bath.[5]
-
Prepare a solution of chloroacetyl chloride (e.g., 0.85 mL, 0.011 mol) in toluene (e.g., 2 mL).[5]
-
Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours. Some procedures suggest refluxing the mixture for 2.5 hours to expel the hydrogen chloride gas formed.[3][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.[5]
-
The crude product can be purified by recrystallization. For instance, add ethanol (e.g., 10 mL) to the crude product and stir at room temperature for up to 20 hours.[5]
-
Collect the purified product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Base-Catalyzed Method in Tetrahydrofuran (THF)
This protocol utilizes a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction, which can lead to high yields at room temperature.[7]
Materials:
-
Substituted 2-aminobenzophenone derivative (e.g., 6 mmol)
-
Chloroacetyl chloride (e.g., 6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice-salt bath
-
Dropping funnel
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted 2-aminobenzophenone derivative (6 mmol) in THF (5 mL).[7]
-
Add DBU (1.2 mmol) to the solution.[7]
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[7]
-
Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the temperature does not exceed 5°C.[7]
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 3-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.[7]
-
Filter the precipitate and wash thoroughly with water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes quantitative data reported for the chloroacetylation of 2-amino-5-chlorobenzophenone under various conditions.
| Starting Material | Reagents | Solvent | Base | Reaction Time | Temperature | Yield | Reference |
| 2-amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | None | 3-4 hours | Room Temp. | 87% | Benchchem[5] |
| 2-amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | None | 2.5 hours | Reflux | Not specified | Benchchem[3][6] |
| Aromatic Amines (general) | Chloroacetyl chloride | THF | DBU | 3-6 hours | Room Temp. | 75-95% | A facile amidation...[7] |
| 2-amino-5-nitrobenzophenone | Chloroacetyl chloride | Cyclohexane/Toluene | None | 1-3.5 hours | Reflux | High | CN106397210A[8] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the chloroacetylation of 2-amino-5-chlorobenzophenone derivatives.
Caption: General workflow for the chloroacetylation of 2-amino-5-chlorobenzophenone.
References
- 1. Buy N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | 4016-85-7 [smolecule.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. arabjchem.org [arabjchem.org]
- 4. sid.ir [sid.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
Application Notes: Synthesis of Benzodiazepines using 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide as a key intermediate in the synthesis of benzodiazepines, such as lorazepam and delorazepam.[1][2] This document outlines the synthetic pathways, experimental procedures, and expected outcomes, supported by quantitative data and visual workflows.
Introduction
This compound, with the CAS number 14405-03-9, is a crucial precursor in the pharmaceutical industry for the synthesis of various anxiolytic, anticonvulsant, and sedative drugs.[2][3] Its chemical structure, featuring chloro and benzoyl functional groups, makes it a versatile building block for creating the characteristic benzodiazepine ring system.[3] This document details the synthetic route from 2-amino-2',5-dichlorobenzophenone to the target benzodiazepines.
Synthetic Pathway Overview
The general synthetic approach involves two primary stages:
-
Acylation: Synthesis of the precursor, this compound, by the acylation of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride.
-
Cyclization: Conversion of the acetamide precursor into the benzodiazepine ring structure. This is often achieved through reaction with a source of ammonia, such as hexamethylenetetramine and ammonium acetate, to form the 1,4-benzodiazepine core.[4]
This precursor is instrumental in the synthesis of lorazepam, a potent anxiolytic and sedative, and delorazepam, another benzodiazepine derivative.[1][4]
Data Presentation
The following tables summarize the quantitative data from key experimental steps in the synthesis of benzodiazepines using this compound.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [5] |
| Reagent | Chloroacetyl chloride | [5] |
| Solvent | Toluene | [5] |
| Reaction Temperature | 50-60°C | [5] |
| Reaction Time | 6 hours | [5] |
| Yield | 84.42% | [5] |
Table 2: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Delorazepam)
| Parameter | Value | Reference |
| Starting Material | 2-chloroacetamido-2',5-dichlorobenzophenone | [4] |
| Reagents | Urotropine, Ammonium Acetate | [4] |
| Reaction Time | 4-5 hours | [4] |
| Yield | 96.21% (of the precursor) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the acetamide precursor from (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone.
Materials:
-
(2-amino-5-chlorophenyl)(2-chlorophenyl)methanone
-
Chloroacetyl chloride
-
Toluene
-
Methanol
-
1-liter round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
Procedure:
-
Equip a 1-liter round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Charge the flask with 50 g (0.188 moles) of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone and 250 ml of toluene.
-
Heat the mixture to 60°C with stirring.
-
Add 19.47 ml (0.244 moles) of chloroacetyl chloride dropwise using the addition funnel.
-
Maintain the reaction temperature at 50°C for 6 hours.[5]
-
After the reaction is complete, cool the mixture.
-
Filter the resulting solid.
-
Wash the solid with toluene and then with methanol.
-
Dry the product at 60-70°C for 4 hours to yield this compound.[5]
Protocol 2: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Delorazepam)
This protocol describes the cyclization of the acetamide precursor to form the benzodiazepine ring.
Materials:
-
This compound (referred to as 2-chloroacetamido-2',5-dichlorobenzophenone in some literature)[4]
-
Urotropine (Hexamethylenetetramine)
-
Ammonium acetate
-
3-liter reaction flask
Procedure:
-
To a 3-liter reaction flask, add 180g of this compound.
-
Add urotropine and ammonium acetate to the flask.[4]
-
The reaction is typically carried out in a suitable solvent and heated for 3 to 6 hours.[4]
-
Upon completion, the reaction mixture is purified to yield 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[4]
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway from the starting aminobenzophenone to Delorazepam and Lorazepam.
Caption: Generalized experimental workflow for benzodiazepine synthesis.
References
Application Notes and Protocols: Cyclization of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide with Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclization of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide with ammonia is a critical step in the synthesis of various 1,4-benzodiazepines, a class of psychoactive drugs with significant therapeutic applications in treating anxiety, insomnia, and seizures.[1] This reaction transforms the acyclic chloroacetamide precursor into the characteristic seven-membered diazepine ring, forming the core structure of many widely used pharmaceuticals.[1] The starting material, this compound, is an intermediate derived from 2-amino-2',5-dichlorobenzophenone.[2][3] This document provides detailed experimental protocols and data for this cyclization reaction, intended to guide researchers in the successful synthesis of these important compounds.
Reaction Principle
The fundamental transformation involves an intramolecular nucleophilic substitution. The ammonia first displaces the chlorine atom of the chloroacetyl group to form an amino-acetamide intermediate. This intermediate then undergoes an intramolecular condensation, where the newly introduced amino group attacks the carbonyl carbon of the benzoyl group, leading to the formation of the seven-membered 1,4-benzodiazepine ring after dehydration. To facilitate this reaction, hexamethylenetetramine is often used in the presence of a stream of ammonia.[4]
Experimental Protocols
Several methods have been established for the cyclization of this compound to yield 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Below are detailed protocols based on established literature.
Protocol 1: Cyclization using Hexamethylenetetramine and Ammonia in Methanol
This protocol is adapted from a patented synthesis of 1,4-benzodiazepin-2-ones.[4]
Materials:
-
This compound
-
Hexamethylenetetramine
-
Methanol
-
Ammonia gas
-
Toluene
-
Water
Procedure:
-
A mixture of methanol, hexamethylenetetramine (0.1 mol), and 2-chloroacetamido-5-chlorobenzophenone (1.0 mol) is stirred and saturated with ammonia at room temperature.[4]
-
The mixture is slowly heated to reflux while maintaining a steady stream of ammonia bubbling through the solution.[4]
-
Reflux is continued for 24 hours.[4]
-
The flow of ammonia is then stopped, and the resulting crystal slurry is cooled to room temperature.[4]
-
The crystalline product is isolated by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent like a toluene-water mixture to yield 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[4]
Protocol 2: Cyclization using Ammonium Acetate and Hexamethylenetetramine
This method, described in a Chinese patent, utilizes ammonium acetate as the source of ammonia.[2]
Materials:
-
2-chloroacetamido-2',5-dichlorobenzophenone
-
Hexamethylenetetramine (urotropine)
-
Ammonium acetate
-
Ethanol
Procedure:
-
Dissolve 2-chloroacetamido-2',5-dichlorobenzophenone in ethanol.
-
Add hexamethylenetetramine and ammonium acetate to the solution.[2]
-
The reaction mixture is heated to reflux and maintained for a specified period, with progress monitored by a suitable technique like TLC.
-
Upon completion, the solvent is removed, and the residue is worked up to isolate the product, 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.[2]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 1,4-benzodiazepine-2-ones from haloacetamidophenyl ketones.
| Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, Ammonia | Methanol | 24 hours | 81.6 | 208.5-209 | [4] |
| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-chloroacetamido-5-chlorobenzophenone | Ammonium hydroxide | Ethanol | 5 hours | 85.4 | 210-213 | [4] |
| 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one | 2-chloroacetamido-2',5-dichlorobenzophenone | Hexamethylenetetramine, Ammonium acetate | Not specified | Not specified | High | Not specified | [2] |
Visualizations
Reaction Pathway
The following diagram illustrates the synthetic route from the starting aminobenzophenone to the final cyclized product.
References
Application of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide in the synthesis of valuable heterocyclic compounds. This versatile building block serves as a key intermediate in the preparation of biologically active molecules, particularly 1,4-benzodiazepines and imidazolidinones.
Synthesis of 1,4-Benzodiazepine Derivatives
The chloroacetamide moiety of this compound allows for intramolecular cyclization to form the seven-membered diazepine ring, a core structure in many anxiolytic, anticonvulsant, and sedative drugs. A common method involves reaction with a source of ammonia, often generated in situ from hexamethylenetetramine.
Application Note:
The reaction of this compound with hexamethylenetetramine in the presence of ammonia provides a direct route to 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This benzodiazepine is a crucial intermediate in the synthesis of pharmaceuticals like Lorazepam. The process is typically carried out in a protic solvent such as methanol or ethanol at reflux temperatures. The yield of this cyclization is generally high, making it an efficient method for the construction of the benzodiazepine core.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point |
| 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | This compound | Hexamethylenetetramine, Ammonia | Methanol | 10 hours | ~81% | 212.5-215 °C |
Experimental Protocol: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1]
Materials:
-
This compound
-
Hexamethylenetetramine
-
Methanol
-
Ammonia gas
-
Hot water
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube, a mixture of methanol and hexamethylenetetramine is prepared.
-
The mixture is stirred and saturated with ammonia gas at room temperature.
-
The starting chloroacetamide is added to the mixture in one portion.
-
With a steady stream of ammonia bubbling through the solution, the reaction mixture is heated to reflux.
-
The reaction is maintained at reflux for 10 hours.
-
After the reaction is complete, the flow of ammonia is stopped, and the mixture is cooled to room temperature.
-
The resulting crystalline product is collected by filtration.
-
The collected solid is washed sequentially with cold methanol and hot water.
-
The product is dried to afford 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Characterization Data for 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one:
-
Appearance: Crystalline solid
-
Melting Point: 212.5-215 °C
Caption: Synthesis of a 1,4-benzodiazepine derivative.
Synthesis of Imidazolidinone Derivatives
The reactivity of the chloroacetamide functional group can also be exploited for the synthesis of other heterocyclic systems. One such application is the formation of imidazolidinone derivatives through reaction with a suitable nitrogen and carbon source, such as hexamethylenetetramine, which can act as a formaldehyde equivalent.
Application Note:
This compound can be utilized in the synthesis of N,N'-methylenebis[3-(2'-o-chlorobenzoyl-4'-chloro)phenyl]-4-imidazolidinone. This reaction involves the condensation of two molecules of the starting acetamide with a methylene bridge provided by hexamethylenetetramine (1,3,5,7-tetraaza-adamantane). This synthesis has been reported to proceed in high yield in aqueous ethanol.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Yield |
| N,N'-methylenebis[3-(2'-o-chlorobenzoyl-4'-chloro)phenyl]-4-imidazolidinone | This compound | 1,3,5,7-tetraaza-adamantane | aq. Ethanol | 86% |
Proposed Experimental Protocol: Synthesis of N,N'-methylenebis[3-(2'-o-chlorobenzoyl-4'-chloro)phenyl]-4-imidazolidinone
Disclaimer: The following is a proposed experimental protocol based on general synthetic methodologies for similar transformations, as a detailed published procedure for this specific reaction was not found. Optimization may be required.
Materials:
-
This compound
-
1,3,5,7-tetraaza-adamantane (hexamethylenetetramine)
-
Aqueous Ethanol (e.g., 95% ethanol)
-
Base (e.g., sodium carbonate or triethylamine, optional)
Procedure:
-
Dissolve this compound (2 equivalents) in aqueous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 1,3,5,7-tetraaza-adamantane (1 equivalent) to the solution. A mild base may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N,N'-methylenebis[3-(2'-o-chlorobenzoyl-4'-chloro)phenyl]-4-imidazolidinone.
Caption: Synthesis of a bis-imidazolidinone derivative.
Experimental Workflow Overview
The general workflow for the synthesis and purification of heterocyclic compounds from this compound is outlined below.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols for the Analysis of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is a chemical intermediate and a potential impurity in the synthesis of pharmaceuticals such as Lorazepam. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in drug substance and formulated products. This document provides detailed application notes and starting protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for structurally related compounds, including Lorazepam and its impurities. These notes are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a suitable technique for the analysis of this compound due to its non-polar, neutral nature. The following method is a recommended starting point for achieving a successful separation and quantification.
Experimental Protocol: HPLC-UV
Objective: To develop a reverse-phase HPLC method for the identification and quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Ammonium Dihydrogen Orthophosphate, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard: this compound reference standard
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: A:B:C (35:30:35, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 240 nm |
| Run Time | Approximately 15 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a concentration of 100 µg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Create a calibration curve by plotting the peak area of the standard injections against their concentrations. Determine the concentration of the analyte in the samples from the calibration curve.
Data Presentation: HPLC Method
The following table summarizes the expected quantitative data for the proposed HPLC method. These values are estimates and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: HPLC analytical workflow from sample preparation to data analysis.
Gas Chromatography (GC) Method
GC coupled with a mass spectrometer (GC-MS) is a powerful technique for the analysis of semi-volatile compounds. Due to the polar nature of the acetamide group, derivatization may be necessary to improve peak shape and thermal stability.
Experimental Protocol: GC-MS
Objective: To develop a GC-MS method for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
Materials:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Ethyl Acetate
-
Standard: this compound reference standard
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 minute) |
| Injection Volume | 1 µL |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas Flow | 1.2 mL/min (constant flow) |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 amu |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in ethyl acetate at 100 µg/mL.
-
Prepare working standards by diluting the stock solution.
-
Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
-
Derivatization:
-
To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Monitor a characteristic ion of the derivatized analyte for quantification (Quant Ion) and at least two other ions for confirmation (Qualifier Ions). Create a calibration curve based on the peak area of the Quant Ion.
Data Presentation: GC-MS Method
The following table summarizes the expected quantitative data for the proposed GC-MS method. These values are estimates and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | 10 - 15 minutes |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow including the derivatization step.
The HPLC and GC-MS methods outlined in these application notes provide robust starting points for the analysis of this compound. Method optimization and validation should be performed according to the relevant regulatory guidelines to ensure the methods are suitable for their intended purpose. Key validation parameters to assess include specificity, linearity, range, accuracy, precision, and robustness.
Application Notes and Protocols for In Vitro Assay Development of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the initial in vitro characterization of the small molecule 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS: 14405-03-9). This compound is documented as an intermediate in pharmaceutical synthesis and a known impurity related to Lorazepam.[1][2] Its biological activity, however, is not extensively characterized in publicly available literature.
This document outlines a systematic approach to assess the compound's potential cytotoxic effects and to identify and characterize its putative enzyme targets. The provided protocols are foundational and can be adapted for high-throughput screening or more detailed mechanistic studies.
Compound Properties:
| Property | Value | Reference |
| CAS Number | 14405-03-9 | [3] |
| Molecular Formula | C15H10Cl3NO2 | [3] |
| Molecular Weight | 342.6 g/mol | [4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 157-159 °C | [3] |
Initial Cytotoxicity Profiling
A primary step in characterizing a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and informs appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound in a selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to the researcher's interests).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
PBS (Phosphate-Buffered Saline)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[5] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity
The results of the MTT assay can be tabulated to show the dose-dependent effect of the compound on cell viability. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Effect of this compound on HeLa Cell Viability
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 1.05 | 0.06 | 84.0 |
| 10 | 0.88 | 0.05 | 70.4 |
| 25 | 0.63 | 0.04 | 50.4 |
| 50 | 0.35 | 0.03 | 28.0 |
| 100 | 0.15 | 0.02 | 12.0 |
Estimated IC50: ~25 µM
Workflow for Cytotoxicity Assessment
References
Application Notes and Protocols: The Role of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide in the Synthesis of Potential Anti-Hepatitis B Virus Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral agents. This document explores the potential of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide as a key intermediate in the synthesis of two distinct classes of compounds with demonstrated or potential anti-HBV activity: 1,4-benzodiazepine derivatives and N-phenylbenzamide analogues . While direct anti-HBV activity of compounds synthesized from this specific acetamide has not been explicitly reported in peer-reviewed literature, its chemical structure provides a clear rationale for its use as a precursor for these promising antiviral scaffolds. These application notes provide a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols, and a summary of the anti-HBV activity of structurally related molecules.
Introduction: Targeting HBV with Novel Scaffolds
Current anti-HBV therapies, primarily nucleos(t)ide analogues and interferons, effectively suppress viral replication but rarely lead to a functional cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes necessitates long-term treatment and carries the risk of drug resistance. Consequently, there is a pressing need for new therapeutic agents that act on different viral or host targets.
Two classes of compounds, 1,4-benzodiazepines and N-phenylbenzamides, have emerged as interesting scaffolds for the development of novel anti-HBV agents. Certain benzodiazepine derivatives have been shown to inhibit HBV replication, while some N-phenylbenzamides exhibit potent anti-HBV effects by upregulating the host antiviral protein APOBEC3G (A3G). The subject of these notes, this compound, is a versatile chemical building block that can be strategically utilized to synthesize derivatives within both of these promising classes.
Synthetic Pathways and Rationale
The chemical structure of this compound, featuring a 2-aminobenzophenone core and a reactive chloroacetamide side chain, makes it an ideal precursor for cyclization reactions to form the seven-membered diazepine ring of benzodiazepines. Furthermore, the core N-phenylbenzamide structure is amenable to further functionalization to explore structure-activity relationships (SAR) within this class of anti-HBV compounds.
Synthesis of 1,4-Benzodiazepine Derivatives
The chloroacetamide moiety of the title compound can be readily displaced by an amine to initiate the formation of a 1,4-benzodiazepine ring system. A plausible synthetic route involves the reaction of this compound with an amine, followed by cyclization. A general method for the synthesis of a 1,4-benzodiazepin-2-one from a related chloroacetamide has been described, providing a strong basis for the proposed protocol.[1]
N-phenylbenzamide Analogues and APOBEC3G Upregulation
N-phenylbenzamide derivatives have been identified as a novel class of anti-HBV agents that function by increasing the intracellular levels of the host restriction factor APOBEC3G (A3G).[2] A3G is a cytidine deaminase that can inhibit HBV replication through both deaminase-dependent and -independent mechanisms. It has been shown to be incorporated into HBV capsids and to interfere with viral reverse transcription.[3][4] The core structure of this compound can be modified to generate a library of N-phenylbenzamide analogues for screening and optimization of anti-HBV activity.
Quantitative Data of Structurally Related Anti-HBV Compounds
While specific data for derivatives of this compound is not available, the following table summarizes the anti-HBV activity of related N-phenylbenzamide and benzodiazepine compounds to provide a benchmark for future screening efforts.
| Compound Class | Specific Compound | Target | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| N-phenylbenzamide | IMB-0523 | Wild-type HBV | 1.99 µM | >440 µM | >221 | --INVALID-LINK-- |
| IMB-0523 | Drug-resistant HBV | 3.30 µM | >440 µM | >133 | --INVALID-LINK-- | |
| 1,4-Benzodiazepine | Compound 5c (an aryl-chloro-benzodiazepine) | HBsAg secretion | 0.074 mM | - | 23.2 | [2] |
| Compound 5c | HBeAg secretion | 0.449 mM | - | 3.4 | [2] | |
| Reference Compound | Lamivudine (3TC) | Wild-type HBV | 7.37 µM | >440 µM | >60 | --INVALID-LINK-- |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of anti-HBV compounds derived from this compound.
Protocol for Synthesis of a 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivative
This protocol is adapted from a general procedure for the synthesis of benzodiazepines from N-(2-benzoylphenyl)-2-chloroacetamides.[1]
Materials:
-
This compound
-
Anhydrous ethanol
-
Hexamethylenetetramine
-
Ammonium chloride
-
Isopropyl alcohol
-
Hydrochloric acid gas
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add hexamethylenetetramine (2.8 equivalents) and ammonium chloride (catalytic amount) to the solution.
-
Reflux the reaction mixture for 14 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, distill off the ethanol under reduced pressure.
-
Allow the residue to cool to room temperature and filter.
-
Dilute the filtrate with isopropyl alcohol and pass hydrochloric acid gas through the solution to precipitate the product.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry to yield the desired benzodiazepine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
In Vitro Anti-HBV Activity Assay
This protocol outlines a cell-based assay to determine the 50% inhibitory concentration (IC50) of test compounds against HBV replication.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Lamivudine)
-
Reagents for DNA extraction and quantitative real-time PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6 days, replacing the medium with fresh medium containing the test compounds every 2 days.
-
Supernatant Collection: After 6 days, collect the cell culture supernatants.
-
HBV DNA Quantification: Extract viral DNA from the supernatants and quantify the HBV DNA levels using a qPCR assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the vehicle-treated control.
Cytotoxicity Assay
This protocol is to determine the 50% cytotoxic concentration (CC50) of the test compounds.
Materials:
-
HepG2.2.15 cell line
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro anti-HBV activity assay.
-
Incubation: Incubate the plates for 6 days.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The Selectivity Index (SI) can then be calculated as CC50/IC50.
Workflow for Anti-HBV Drug Discovery
The identification and development of new anti-HBV compounds from a starting material like this compound follows a structured workflow.
Conclusion
This compound represents a valuable and strategically important starting material for the synthesis of potential novel anti-HBV compounds. Its utility in accessing both 1,4-benzodiazepine and N-phenylbenzamide scaffolds provides multiple avenues for the development of new therapeutics. The protocols and data presented herein offer a foundational resource for researchers to explore the potential of this and related compounds in the ongoing effort to find a functional cure for chronic hepatitis B. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and in vitro anti-hepatitis B virus activities of 4-aryl-6-chloro-quinolin-2-one and 5-aryl-7-chloro-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deamination-independent inhibition of hepatitis B virus reverse transcription by APOBEC3G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of APOBEC3 in hepatitis B virus (HBV) infection and hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Quinazolinone-Based Anticancer Agents from 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potential anticancer agents derived from 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. This precursor is a valuable starting material for the generation of quinazolinone derivatives, a class of compounds known for their potent anticancer activities, often through the inhibition of key signaling pathways in cancer cells.
Synthetic Protocol: From Precursor to a Potential Anticancer Agent
The following protocol outlines a proposed synthetic route for the conversion of this compound to a novel 2-substituted-quinazolin-4(3H)-one derivative. This synthesis is based on established methodologies for quinazolinone synthesis from N-acyl-2-aminobenzophenone precursors.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yield and impurities during the synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete Reaction: The starting material, 2-amino-5-chloro-2'-chlorobenzophenone, is sterically hindered and deactivated by electron-withdrawing groups, which can slow down the N-acylation reaction. | • Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier.[1] • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed. A reaction time of 1-3.5 hours under reflux has been reported for a similar synthesis.[1] • Use a More Reactive Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent suitable for this transformation. Ensure it is of high purity and handled under anhydrous conditions. |
| Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. | • Diacylation: The formation of a di-acylated byproduct, where the chloroacetyl group reacts twice, is a common issue.[2] To minimize this, use a precise 1:1 molar ratio of the amine to chloroacetyl chloride and add the acylating agent dropwise to the reaction mixture at a controlled temperature.[2] • Formation of Quinazolin-3-oxide Derivatives: In subsequent steps for benzodiazepine synthesis, which often follows this acylation, incomplete cyclization or side reactions can lead to the formation of quinazolin-3-oxide derivatives.[2] | |
| Product Loss During Workup: The product may be lost during extraction and purification steps. | • Optimize Extraction: Ensure the correct pH is maintained during aqueous workup to minimize the product's solubility in the aqueous layer. • Proper Solvent Selection for Recrystallization: Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. | |
| Presence of Impurities | Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-amino-5-chloro-2'-chlorobenzophenone in the crude product. | • Monitor Reaction Completion: Use TLC to ensure the reaction has gone to completion before workup. • Adjust Stoichiometry: A slight excess of the acylating agent might be necessary, but this should be optimized to avoid increased side product formation. |
| Hydrolysis of Chloroacetyl Chloride: The acylating agent is sensitive to moisture and can hydrolyze to chloroacetic acid. | • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in this synthesis?
A1: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A non-polar aprotic solvent or a mixture of solvents is often used. For a similar synthesis of 2-chloroacetylamino-5-nitro benzophenone, a mixed solvent of cyclohexane and toluene (in a 1:1 to 1:2 volume ratio) under reflux conditions has been reported.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase should be chosen to achieve good separation between the starting material (2-amino-5-chloro-2'-chlorobenzophenone), the product (this compound), and any potential byproducts. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are the key safety precautions for this synthesis?
A3: Chloroacetyl chloride is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere to prevent the release of harmful vapors and to avoid moisture.
Q4: How can the final product be purified?
A4: After the reaction is complete, the crude product can be isolated by filtration.[1] The filter cake should be washed to remove any remaining reactants or byproducts. Recrystallization from a suitable solvent is a common and effective method for purification.
Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound, 2-chloroacetylamino-5-nitro benzophenone.[1] Researchers should optimize the conditions for their specific substrate and setup.
Materials:
-
2-amino-5-chloro-2'-chlorobenzophenone
-
Chloroacetyl chloride
-
Cyclohexane (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloro-2'-chlorobenzophenone in a mixture of anhydrous cyclohexane and anhydrous toluene (e.g., a 1:1 volume ratio).
-
Slowly add chloroacetyl chloride (approximately 1.0-1.1 molar equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain it for 1-3.5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the filter cake with a suitable solvent (e.g., cold toluene or water) to remove impurities.
-
Dry the purified this compound.
Quantitative Data
The following table summarizes reported yield data for a similar N-acylation reaction. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Amine | Acylating Agent | Solvent | Reaction Conditions | Yield | Reference |
| 2-amino-5-nitro benzophenone | Chloroacetyl chloride | Cyclohexane:Toluene | Reflux, 1-3.5 h | ~70% | [1] |
Visualizations
Synthesis Workflow
Caption: A streamlined workflow for the synthesis of the target acetamide.
Troubleshooting Low Yield
Caption: A decision tree to diagnose and resolve low product yield.
Potential Side Reactions
Caption: Illustration of the main reaction and potential side reactions.
References
Technical Support Center: Optimizing Chloroacetylation of Aromatic Amines
Welcome to the technical support center for the chloroacetylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the chloroacetylation of an aromatic amine?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aromatic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. The hydrogen chloride (HCl) byproduct generated is typically neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]
Q2: Why is temperature control so critical in this reaction?
Acylation reactions with chloroacetyl chloride are often highly exothermic.[2] Without proper cooling, the heat generated can lead to the formation of undesirable byproducts and polymerization, resulting in a dark, resinous reaction mixture and significantly lower yields.[2] It is common practice to add the chloroacetyl chloride dropwise at a low temperature (e.g., 0-5°C) before allowing the reaction to proceed at room temperature or with gentle heating.[3][4]
Q3: How do I choose the appropriate solvent and base for my reaction?
The choice of solvent and base is crucial for success and depends on the specific substrate and desired reaction conditions.
-
Solvents: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), acetonitrile, and dioxane are commonly used.[1][3][4] They are effective at dissolving the reactants and are inert under the reaction conditions.
-
Bases: A non-nucleophilic base is preferred to scavenge the HCl byproduct without competing with the amine in reacting with chloroacetyl chloride.[1] Common choices include triethylamine (TEA), pyridine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3] The strength of the base can be important; a base that is too weak may not effectively neutralize the acid, while a very strong base could promote side reactions.[1]
Q4: What are the most common side reactions, and how can they be minimized?
The primary side reactions include:
-
Hydrolysis: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction setup, which consumes the reagent.[1] To avoid this, use anhydrous solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Diacylation: Although less common with aromatic amines, it is a possibility if the reaction conditions are too harsh.
-
Polymerization/Resinification: This occurs when the reaction overheats.[2] Maintaining low temperatures, especially during the addition of the acylating agent, is the best way to prevent this.[2]
Troubleshooting Guide
Q: My reaction yield is very low or I have no product. What went wrong?
A: Low yield is a common issue with several potential causes. Use the following guide to troubleshoot.
| Problem | Possible Cause | Suggested Solution | Citation |
| Low or No Yield | Moisture Contamination: Chloroacetyl chloride was hydrolyzed. | Thoroughly dry all glassware. Use anhydrous solvents. Perform the reaction under an inert (N₂ or Ar) atmosphere. | [1] |
| Ineffective HCl Scavenging: The starting amine was protonated by HCl, halting the reaction. | Ensure you are using an appropriate, non-nucleophilic base (e.g., TEA, pyridine) in a sufficient amount (at least 1 equivalent). Add the base slowly. | [1] | |
| Incomplete Reaction: Reaction time or temperature was insufficient. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gently increasing the temperature after the initial addition. | [1] | |
| Product Loss During Workup: The product may have been lost during extraction or purification steps. | Ensure proper phase separation during extractions. Minimize transfers between glassware. | [1] |
Q: I see unexpected spots on my TLC plate, indicating byproducts. What are they and how can I prevent them?
A: Byproduct formation is often related to reaction conditions.
| Problem | Possible Cause | Suggested Solution | Citation |
| Unexpected Byproducts | Reaction Overheating: Exothermic reaction led to polymerization or degradation. | Maintain a low temperature (0-5°C) during the dropwise addition of chloroacetyl chloride. Ensure efficient stirring. | [2][3] |
| Base Nucleophilicity: The base (if nucleophilic) may have reacted with the chloroacetyl chloride. | Use a sterically hindered, non-nucleophilic base like triethylamine (TEA), pyridine, or DBU. | [1][3] | |
| O-Acylation (for substrates with -OH groups): Phenolic or alcoholic hydroxyl groups were acylated. | N-acylation is generally favored. A method using a phosphate buffer has shown high chemoselectivity for N-acylation over O-acylation. | [5][6] |
Experimental Protocols & Data
Optimization of Reaction Conditions
The yield of chloroacetylation is highly dependent on the chosen solvent and base. The following table summarizes conditions from various studies.
| Aromatic Amine | Base | Solvent | Time (h) | Temperature | Yield (%) | Citation |
| Aniline | DBU | THF | 3 | Room Temp | 86 | [7] |
| 2-Aminobenzothiazole | DBU | THF | 6 | Room Temp | 95 | [7] |
| o-toluidine | TEA | Acetonitrile | 6 | -2 to 5°C, then RT | 88 | [2] |
| o-toluidine | TEA | Benzene | 6 | -2 to 5°C, then RT | 79 | [2] |
| Various Amines | - | Phosphate Buffer | < 0.5 | Room Temp | 70-95 | [6] |
Protocol 1: General Chloroacetylation using Triethylamine (TEA)
This protocol is a standard method applicable to many aromatic amines.[1][2]
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic amine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: In a separate flask, dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine solution over 30 minutes, ensuring the temperature remains at or below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by washing the organic layer sequentially with a saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.[1]
Protocol 2: DBU-Catalyzed Chloroacetylation in THF
This method utilizes the strong, non-nucleophilic base DBU and often provides high yields at room temperature.[3][8]
-
Preparation: In a 50 mL round-bottom flask, dissolve the substituted aromatic amine (6 mmol) in THF (5 ml).
-
Base Addition: Add DBU (1.2 mmol) to the solution.
-
Cooling: Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Acylating Agent Addition: Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel at a rate that keeps the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the cooling bath and stir the mixture for 3-6 hours at room temperature. Monitor reaction completion by TLC.
-
Workup: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Filter the precipitate, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.[3][8]
Visual Guides
General Experimental Workflow
The following diagram illustrates the typical workflow for a chloroacetylation reaction, from setup to final product analysis.
Caption: Standard workflow for chloroacetylation of aromatic amines.
Troubleshooting Decision Tree
If you encounter issues such as low yield or byproducts, this decision tree can help diagnose the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the Friedel-Crafts acylation of a substituted aniline to form the benzophenone core. The second step is the N-acylation of the resulting aminobenzophenone with chloroacetyl chloride.
Q2: I am getting a very low yield in the first step, the Friedel-Crafts acylation. What are the common causes?
Low yields in the Friedel-Crafts acylation of anilines are common. The primary reason is the reaction of the basic amino group with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring, making it less susceptible to electrophilic substitution. One patent reports a yield as low as 39% for a similar reaction.[1]
Q3: How can I improve the yield of the Friedel-Crafts acylation step?
To improve the yield, it is crucial to protect the amino group before the Friedel-Crafts reaction. Acetylation of the amino group to form an acetanilide is a common strategy. This reduces the basicity of the nitrogen and its interaction with the Lewis acid catalyst, thereby favoring the desired C-acylation. The protecting group can be removed by hydrolysis after the acylation.
Q4: What are the potential side reactions during the N-acylation with chloroacetyl chloride?
The primary side reactions include:
-
Diacylation: Reaction of chloroacetyl chloride with both the primary amino group and the aromatic ring, especially under harsh conditions or with excess acylating agent.[2]
-
Hydrolysis: The chloroacetamide product can undergo hydrolysis to form the corresponding hydroxyacetamide derivative, particularly in the presence of moisture or during workup under acidic or basic conditions.[2][3][4]
-
Incomplete reaction: Unreacted 2-amino-5-chloro-2'-chlorobenzophenone may remain in the product mixture.
Q5: My final product is showing impurities that I cannot identify. What could they be?
Besides the side products mentioned above, impurities could arise from the starting materials or from subsequent reactions. In the synthesis of related benzodiazepines, incomplete cyclization or the formation of quinazolin-3-oxide derivatives are known issues.[2] While not a direct side reaction of the target molecule's synthesis, if it is used as an intermediate, these impurities might be relevant.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation of p-Chloroaniline with 2-Chlorobenzoyl Chloride
| Symptom | Possible Cause | Troubleshooting Steps |
| Very low or no product formation. | Deactivation of the aromatic ring by the amino group complexing with the Lewis acid catalyst. | 1. Protect the amino group: Acetylate the p-chloroaniline before the Friedel-Crafts reaction. 2. Use excess Lewis acid: Stoichiometric or even excess amounts of the Lewis acid may be required to drive the reaction forward. 3. Anhydrous conditions: Ensure all reagents and glassware are strictly anhydrous as moisture deactivates the Lewis acid. |
| Formation of a tarry, intractable mixture. | Polymerization or decomposition under harsh reaction conditions. | 1. Control the temperature: Add the Lewis acid and acylating agent at a low temperature (e.g., 0-5 °C) and maintain it throughout the addition. 2. Use an appropriate solvent: A non-polar solvent like dichloromethane or 1,2-dichloroethane is often suitable. |
Problem 2: Side Product Formation During N-Acylation of 2-Amino-5-chloro-2'-chlorobenzophenone
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a higher molecular weight impurity, possibly a diacylated product. | Excess chloroacetyl chloride or harsh reaction conditions. | 1. Control stoichiometry: Use a close to 1:1 molar ratio of the aminobenzophenone to chloroacetyl chloride.[2] 2. Moderate reaction temperature: Perform the reaction at a controlled temperature, for example, by adding the chloroacetyl chloride at 0-5 °C. |
| Presence of a more polar impurity, possibly the hydroxyacetamide derivative. | Hydrolysis of the chloroacetamide product during the reaction or workup. | 1. Anhydrous conditions: Use anhydrous solvents and reagents. 2. Neutral workup: Quench the reaction with cold water or ice and perform extractions under neutral pH conditions. Avoid strong acids or bases during workup. |
| Unreacted starting material present in the final product. | Incomplete reaction. | 1. Increase reaction time: Monitor the reaction by TLC and ensure it has gone to completion. 2. Optimize base: Use a suitable base like triethylamine or pyridine to neutralize the HCl formed during the reaction. |
Quantitative Data Summary
| Parameter | Value | Reaction Step | Source |
| Yield | 39% | Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. | [1] |
| Melting Point of Product | 159-161 °C | - | [5] |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloro-2'-chlorobenzophenone (Hypothetical protocol based on similar reactions)
-
Protection of p-chloroaniline (optional but recommended): To a stirred solution of p-chloroaniline in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., pyridine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with dilute acid, water, and brine. Dry the organic layer and remove the solvent to obtain N-(4-chlorophenyl)acetamide.
-
Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., 1,2-dichloroethane) at 0-5 °C, add 2-chlorobenzoyl chloride dropwise. Then, add the N-(4-chlorophenyl)acetamide portion-wise, maintaining the temperature below 10 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Workup and Deprotection: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer. The acetyl protecting group can be removed by heating the product with aqueous HCl. Neutralize the solution with a base (e.g., NaOH) to precipitate the 2-amino-5-chloro-2'-chlorobenzophenone. Filter, wash with water, and dry. Purify by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2-amino-5-chloro-2'-chlorobenzophenone in an anhydrous aprotic solvent such as toluene or dichloromethane. Add a base, such as triethylamine or pyridine (1.0-1.2 equivalents), to the solution.
-
Acylation: Cool the mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.0-1.1 equivalents) in the same solvent dropwise, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, and then with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any remaining acid. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Logical Relationship for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
Synthetic Workflow and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
identification of impurities in 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the acylation of 2-amino-5-chloro-2'-chlorobenzophenone with chloroacetyl chloride in an organic solvent. This compound is a key intermediate in the synthesis of various pharmaceuticals, including Lorazepam.
Q2: What are the common impurities I might encounter in this synthesis?
Several impurities can arise during the synthesis. The most common include unreacted starting materials, byproducts from side reactions, and degradation products. A summary of potential impurities is provided in the table below.
Q3: How can I minimize the formation of the diacylated impurity?
The formation of the diacylated impurity is a common issue in acylation reactions of anilines. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a precise 1:1 molar ratio of 2-amino-5-chloro-2'-chlorobenzophenone to chloroacetyl chloride is recommended. Additionally, running the reaction at a lower temperature (e.g., 0 °C to room temperature) and adding the chloroacetyl chloride dropwise can help reduce the rate of this side reaction.
Q4: My reaction is showing low yield. What are the possible causes and solutions?
Low yields can be attributed to several factors. Incomplete reaction due to insufficient reaction time or temperature can be a cause. Ensure the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed. The purity of the starting materials and solvent is also critical. Water in the reaction mixture can lead to the hydrolysis of chloroacetyl chloride, reducing the amount available for the acylation reaction. Using anhydrous solvents and reactants is recommended.
Q5: What analytical techniques are best suited for identifying and quantifying impurities in this synthesis?
A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the main component and its impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structures of the synthesized compound and any isolated impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of starting material (2-amino-5-chloro-2'-chlorobenzophenone) in the final product. | Incomplete reaction. | - Increase reaction time and/or temperature. - Monitor the reaction progress using TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| An additional peak with a higher molecular weight is observed in the mass spectrum. | Formation of a diacylated byproduct. | - Use a strict 1:1 molar ratio of amine to acylating agent. - Add chloroacetyl chloride slowly and at a controlled temperature. - Consider using a less reactive acylating agent if diacylation persists. |
| The product is an oily or sticky solid that is difficult to handle. | Presence of unreacted starting materials or solvent residues. | - Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. - Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
| Low overall yield of the desired product. | - Hydrolysis of chloroacetyl chloride by moisture. - Suboptimal reaction conditions. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature and time based on monitoring. |
| Broad or tailing peaks in the HPLC chromatogram. | - Inappropriate HPLC column or mobile phase. - Column overloading. | - Screen different reversed-phase columns (e.g., C18, C8). - Optimize the mobile phase composition (acetonitrile/water or methanol/water with a modifier like formic acid or phosphoric acid). - Inject a smaller sample volume or a more dilute sample. |
Data Presentation: Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Source | Recommended Analytical Technique |
| 2-amino-5-chloro-2'-chlorobenzophenone | C₁₃H₉Cl₂NO | 266.13 | Unreacted starting material | HPLC, GC-MS |
| Diacylated byproduct | C₁₇H₁₁Cl₄N₂O₃ | 449.09 | Reaction of a second molecule of chloroacetyl chloride with the product | HPLC, LC-MS |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | Hydrolysis of chloroacetyl chloride | GC-MS (after derivatization), IC |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline adapted from procedures for similar acylation reactions. Optimization may be required.
Materials:
-
2-amino-5-chloro-2'-chlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-chloro-2'-chlorobenzophenone (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the stirred solution.
-
Add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
General Protocol for HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
Visualizations
References
byproduct formation in the synthesis of benzodiazepine intermediates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to byproduct formation during the synthesis of benzodiazepine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed during the synthesis of 2-aminobenzophenone intermediates?
A1: During the synthesis of 2-aminobenzophenone intermediates, which are crucial precursors for many benzodiazepines, several classes of byproducts can emerge.[1] The most prevalent are typically related to side reactions of the starting materials or intermediates. For instance, in the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, side reactions can significantly lower the overall yield.[1][2] These may include the formation of complex bicyclic systems from condensation reactions, which then require hydrolysis to release the desired product.[1] Additionally, over-acylation or reaction at unintended positions on the aromatic ring can lead to isomeric impurities.
Q2: I am observing a significant amount of a dimeric impurity in my reaction. What are the likely causes and mitigation strategies?
A2: Dimerization is a known issue in various synthetic pathways, including those for benzodiazepine analogues.[3][4] Dimer formation can be influenced by several factors:
-
Reaction Concentration: High concentrations of reactive intermediates can favor intermolecular reactions leading to dimers. Reducing the concentration of the starting materials may help.
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway. Some catalysts may promote dimerization more than others.[5]
-
Reaction Conditions: Temperature and reaction time are critical parameters.[6] Elevated temperatures can sometimes provide the activation energy needed for dimerization side reactions.
Mitigation Strategies:
-
Optimize Reaction Conditions: Systematically vary the concentration, temperature, and reaction time to find a balance that maximizes the yield of the desired monomeric product while minimizing dimer formation.[6]
-
Slow Addition: Adding a key reagent slowly over time can keep its instantaneous concentration low, thereby disfavoring bimolecular side reactions like dimerization.
-
Alternative Catalysts: Investigate different catalysts that may offer higher selectivity for the desired intramolecular cyclization or reaction.[5]
Q3: My final intermediate product shows poor purity after cyclization. What are the potential side reactions during the formation of the diazepine ring?
A3: The cyclization step to form the seven-membered diazepine ring is a critical phase where byproducts can readily form.[6][7] Common issues include:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials like 2-aminobenzophenone.[6] Monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[6]
-
Hydrolysis: Harsh acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis of either the starting material or the product itself.[6]
-
Side Reactions: Depending on the reagents used, various side reactions can occur. For example, when using chloroacetyl chloride, self-condensation or reaction with the solvent can lead to impurities.[8]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-amino-5-chlorobenzophenone (ACB)
The synthesis of 2-amino-5-chlorobenzophenone (ACB), a key intermediate for drugs like diazepam and lorazepam, can suffer from low yields due to competing reactions.[8][9]
dot graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rect, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];
// Nodes Start [label="Low Yield of ACB Detected", shape=ellipse, fillcolor="#FBBC05"]; CheckPurity [label="Verify Purity of\np-chloroaniline &\nBenzoyl Chloride", fillcolor="#F1F3F4"]; CheckConditions [label="Review Friedel-Crafts\nReaction Conditions", fillcolor="#F1F3F4"]; AnalyzeByproducts [label="Analyze Crude Product\n(TLC, HPLC, LC-MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ParaIsomer [label="High % of p-isomer", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ComplexMixture [label="Complex Bicyclic\nMixture Detected", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteReaction [label="High % of Starting\nMaterial Remaining", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeTemp [label="Optimize Catalyst &\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustHydrolysis [label="Adjust Hydrolysis Step\n(Time, Temp, Conc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTime [label="Increase Reaction Time\nor Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; Start -> CheckConditions; CheckConditions -> AnalyzeByproducts; AnalyzeByproducts -> ParaIsomer [label="Isomer Detected"]; AnalyzeByproducts -> ComplexMixture [label="Multiple Peaks"]; AnalyzeByproducts -> IncompleteReaction [label="SM Detected"]; ParaIsomer -> OptimizeTemp; ComplexMixture -> AdjustHydrolysis; IncompleteReaction -> IncreaseTime; } dot Caption: Troubleshooting workflow for low yield of 2-amino-5-chlorobenzophenone.
Problem 2: Unexpected Peaks in HPLC Analysis of Cyclization Reaction
An HPLC analysis showing unexpected peaks indicates the presence of impurities. Identifying these is key to optimizing the reaction.[10][11][12]
dot graph HPLC_Troubleshooting { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rect, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];
// Nodes Start [label="Unexpected Peak\nin HPLC", shape=ellipse, fillcolor="#FBBC05"]; CheckStandards [label="Compare Retention Time (Rt)\nwith Known Standards\n(Starting Material, Intermediates)", fillcolor="#F1F3F4"]; RtMatch [label="Rt Matches a\nKnown Compound?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KnownImpurity [label="Impurity Identified\n(e.g., Hydrolysis Product,\nUnreacted Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UnknownImpurity [label="Unknown Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterize [label="Characterize by LC-MS / NMR", fillcolor="#F1F3F4"]; ProposeStructure [label="Propose Structure &\nFormation Pathway", fillcolor="#F1F3F4"]; Optimize [label="Optimize Conditions to\nMinimize Byproduct\n(pH, Temp, Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckStandards; CheckStandards -> RtMatch; RtMatch -> KnownImpurity [label="Yes"]; RtMatch -> UnknownImpurity [label="No"]; KnownImpurity -> Optimize; UnknownImpurity -> Characterize; Characterize -> ProposeStructure; ProposeStructure -> Optimize; } dot Caption: Logical workflow for identifying unknown impurities from HPLC data.
Quantitative Data Summary
The formation of byproducts is highly dependent on the specific synthetic route and reaction conditions. Below is a summary of reported yields for various benzodiazepine-related syntheses, which can serve as a benchmark.
| Intermediate/Product | Synthetic Step | Reagents | Yield (%) | Reference |
| 2-amino-5-chlorobenzophenone | Friedel-Crafts Acylation | p-chloroaniline, benzoyl chloride | ~39% | [2] |
| 2-methylamino-5-chlorobenzophenone | N-methylation | 2-amino-5-chlorobenzophenone, dimethyl carbonate | 93.1% | [13] |
| Tetrazepam | Multi-step Synthesis | Anthranilic acid, etc. | 74.8% | [10] |
| Tetrazepam Impurity I | Modified Synthesis | - | 68.2% | [10] |
| Tetrazepam Impurity II | Modified Synthesis | - | 95.2% | [10] |
| Diazepam | Cyclization (Flow Chemistry) | 2-(chloroacetamido)-5-chloro-N-methylbenzophenone | ~90-94% | [14] |
Key Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol is a representative method for analyzing the purity of benzodiazepine intermediates and can be adapted as needed. It is based on common methods described in the literature.[10][12][15][16]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 0.05 M ammonium acetate or potassium dihydrogen phosphate). A typical starting point could be a 50:50 (v/v) mixture.[15] The pH may need to be adjusted (e.g., to pH 9 with ammonia) for optimal separation.[15]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector set at a wavelength appropriate for the chromophore, typically around 240-254 nm.[12][15]
-
Temperature: 50 °C or ambient, depending on separation needs.[15]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.[15]
Protocol 2: Purification of 2-amino-5-chlorobenzophenone by Column Chromatography
This protocol describes a general method for purifying crude ACB to remove byproducts.[17]
-
Adsorbent: Alumina or silica gel.
-
Eluent System: Start with a non-polar solvent like benzene or a hexane/ethyl acetate mixture and gradually increase the polarity.
-
Preparation:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., benzene or dichloromethane).[17]
-
Prepare a slurry of the adsorbent in the initial eluent and pack the column.
-
-
Loading and Elution:
-
Carefully load the dissolved sample onto the top of the packed column.
-
Begin elution with the non-polar solvent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-amino-5-chlorobenzophenone. Recrystallization from a solvent like ether can be performed for further purification.[17]
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sid.ir [sid.ir]
- 9. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 10. jopcr.com [jopcr.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 14. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 15. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Purity of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Welcome to the technical support center for 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The synthesis of this compound generally involves the acylation of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride. This reaction is typically carried out in an inert organic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the most common impurities I should expect in my crude product?
A2: Common impurities can include:
-
Unreacted Starting Materials: Residual 2-amino-2',5-dichlorobenzophenone and chloroacetyl chloride.
-
Hydrolysis Products: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.
-
Over-acylated Byproducts: Though less common, di-acylation of the starting amine can occur under certain conditions.
-
Solvent and Reagent Residues: Residual solvents and base used in the reaction.
Q3: How can I monitor the reaction progress and the effectiveness of purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For quantitative assessment of purity after purification, High-Performance Liquid Chromatography (HPLC) is the industry standard. Structural confirmation and purity can also be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and by determining the melting point of the final product.
Q4: My purified product's purity is decreasing over time. What could be the cause?
A4: The amide bond in the molecule can be susceptible to hydrolysis, particularly in the presence of moisture, or acidic or basic contaminants. It is recommended to store the purified compound in a cool, dry, and inert environment.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Product does not crystallize ("oils out") | The solution is not sufficiently saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Impurities are inhibiting crystallization. | Attempt to purify the oil by column chromatography before re-attempting recrystallization. | |
| Low recovery of purified product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation before filtration. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask for hot filtration steps. | |
| Product purity does not improve significantly | The chosen solvent system is not effective at excluding a key impurity. | Experiment with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can often provide better selectivity. |
| The impurity co-crystallizes with the product. | If different solvent systems fail, an alternative purification method like column chromatography should be employed. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of product and impurities | The mobile phase (eluent) is not optimized. | Optimize the eluent system using TLC first. Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired product. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | |
| The column is overloaded with crude material. | Use an appropriate amount of crude product for the column size (typically 1-5% of the silica gel weight). | |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product does not elute from the column (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. Consider using a gradient elution. |
| Tailing of the product band | The compound is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for compounds of this type include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Dissolution: In a flask, add the minimum volume of hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities, with an Rf value of ~0.2-0.4 for the product.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done isocratically (with a constant eluent composition) or with a gradient of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting low purity results after an initial purification attempt.
stability issues of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide under different conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Rapid Degradation of the Compound in Solution
-
Question: I am observing rapid degradation of my this compound shortly after dissolving it. What could be the cause?
-
Answer: The primary cause of rapid degradation is likely hydrolysis. This compound is classified as a Type IIA prodrug, meaning it is designed to hydrolyze in aqueous environments to release its active form[1]. The presence of water will initiate this degradation process. To mitigate this, it is crucial to use anhydrous solvents and handle the compound in a low-humidity environment.
Issue: Inconsistent Results in Stability Studies
-
Question: My stability study results for this compound are inconsistent. Why might this be happening?
-
Answer: Inconsistency in stability data can arise from several factors:
-
Variable Water Content: Trace amounts of water in your solvents or on your labware can lead to varying degrees of hydrolysis. Ensure all solvents are anhydrous and that glassware is thoroughly dried.
-
Inappropriate Analytical Method: A standard reverse-phase HPLC method with aqueous mobile phases will induce hydrolysis on the column, leading to an inaccurate assessment of the prodrug's stability. A normal-phase HPLC method with anhydrous mobile phases is recommended to demonstrate the stability of the drug substance itself[1].
-
Light Exposure: Photodegradation can occur. It is important to protect the compound from light during storage and analysis.
-
Issue: Difficulty in Developing a Stability-Indicating Method
-
Question: I am struggling to develop an analytical method that separates the parent compound from its degradants. What is the recommended approach?
-
Answer: For a water-sensitive compound like this, a normal-phase chromatographic method is more suitable than traditional reverse-phase methods[1]. This approach avoids the use of aqueous mobile phases that would cause on-column degradation. Forced degradation studies under anhydrous conditions should be performed to generate potential degradants and validate that the method is stability-indicating[1].
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis. As a Type IIA prodrug, it hydrolyzes in the presence of water to form its active moiety[1].
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container, protected from light, and in a dry, low-temperature environment, such as a refrigerator at 2-8°C under an inert atmosphere[2][3].
Q3: How should I handle this compound during experiments to minimize degradation?
A3: Use anhydrous solvents for all solutions. Work in a controlled environment with low humidity, such as a glove box or a fume hood with a dry nitrogen stream. Protect the compound from light by using amber vials or covering containers with aluminum foil.
Q4: What conditions should be used for forced degradation studies?
A4: Forced degradation studies should be conducted to evaluate the stability of the molecule under various stress conditions. For this particular compound, it is critical to include anhydrous stress conditions to understand the degradation of the prodrug itself[1]. A comprehensive study would include:
-
Hydrolysis: While the compound is sensitive to water, controlled hydrolysis studies at different pH values can help understand the rate and mechanism of degradation to the active moiety.
-
Oxidation: Use of an oxidizing agent in an anhydrous solvent.
-
Photolysis: Exposure to UV and visible light as per ICH Q1B guidelines[4][5].
-
Thermal Stress: Exposure to elevated temperatures in a solid state and in an anhydrous solution.
Data Presentation
The following tables are examples to illustrate how quantitative stability data for this compound should be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.
Table 1: Example of Hydrolytic Stability Data in an Anhydrous Solvent Spiked with Controlled Amounts of Water
| Water Content (%) | Time (hours) | % Degradation of Prodrug |
| 0.01 | 24 | < 0.1 |
| 0.1 | 24 | 2.5 |
| 0.5 | 24 | 12.8 |
| 1.0 | 24 | 25.1 |
Table 2: Example of Thermal Stability Data (Solid State)
| Temperature (°C) | Time (weeks) | % Degradation |
| 40 | 4 | 0.5 |
| 60 | 4 | 2.1 |
| 80 | 4 | 8.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis (Illustrative)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl in anhydrous isopropanol.
-
Basic: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH in anhydrous isopropanol.
-
Neutral: To 1 mL of the stock solution, add 1 mL of anhydrous isopropanol.
-
-
Incubation: Store the solutions at 60°C for 48 hours, protected from light.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by a validated stability-indicating normal-phase HPLC method.
Protocol 2: Photostability Testing (as per ICH Q1B)
-
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution in a suitable anhydrous solvent (e.g., acetonitrile) at 1 mg/mL.
-
Exposure: Expose the samples to a light source that produces both visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[4][5].
-
Control Samples: Prepare parallel samples protected from light with aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples for degradation using a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting logic for stability issues.
Caption: Hydrolytic degradation of the prodrug.
Caption: General workflow for forced degradation studies.
References
challenges in the cyclization step of benzodiazepine synthesis from acetamide precursors
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the cyclization step of benzodiazepine synthesis, specifically from 2-acetamido-benzophenone precursors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low yields after the cyclization reaction. What are the common causes and how can I improve it?
A1: Low yields in this cyclization are a frequent issue, often stemming from incomplete reaction, side reactions, or suboptimal conditions. Here are the primary factors to investigate:
-
Incomplete Deprotection: The first step is the hydrolysis of the acetamide to the corresponding amine. If this step is incomplete, the unreacted starting material will not cyclize. Ensure your hydrolysis conditions (e.g., using aqueous HCl) are sufficient to fully remove the acetyl group.
-
Suboptimal Reaction Temperature: The cyclization reaction is sensitive to temperature. For the cyclization of 2-amino-5-chlorobenzophenone with aminoethylamide, the reaction is typically heated. If the temperature is too low, the reaction rate will be slow and may not go to completion. Conversely, excessively high temperatures can lead to degradation and the formation of side products.
-
Choice of Reagents and Catalysts: The efficiency of the cyclization can be highly dependent on the reagents used. For instance, using pyridine as a catalyst in the cyclization of 2-amino-5-chlorobenzophenone with the hydrochloride salt of 2-aminoacetamido-N-methylacetamide has been shown to be effective. Ensure your reagents are pure and used in the correct stoichiometric amounts.
-
Presence of Water: While the initial deprotection is performed in an aqueous medium, the subsequent cyclization step is often sensitive to water. Ensure that any excess water is removed before proceeding with the cyclization, as it can interfere with the reaction.
Q2: My final product is impure and I'm having difficulty with purification. What are the likely side products?
A2: Several side reactions can occur, leading to a complex product mixture. The most common byproduct is a quinazolinone derivative, which can form through an alternative cyclization pathway.
-
Quinazolinone Formation: This can happen if the cyclization conditions favor the reaction of the amine with the ketone carbonyl group of another molecule, leading to dimers or other related impurities.
-
Degradation Products: As mentioned, high temperatures or prolonged reaction times can lead to the degradation of both the starting material and the desired benzodiazepine product.
To minimize these, consider optimizing the reaction time and temperature. Purification can often be achieved through column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexane.
Q3: How can I confirm that the acetyl group has been successfully removed prior to cyclization?
A3: You can monitor the deprotection step using Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture and spot it on a TLC plate alongside your starting 2-acetamidobenzophenone. The deprotected 2-aminobenzophenone product will have a different Rf value. The disappearance of the starting material spot indicates the completion of the reaction. You can also use techniques like IR spectroscopy to check for the disappearance of the amide carbonyl peak.
Troubleshooting Workflow
If you are facing issues with the cyclization step, follow this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for benzodiazepine cyclization.
Reaction Conditions and Yields
The table below summarizes various reported conditions for the cyclization step in the synthesis of different benzodiazepine derivatives, highlighting the impact of reagents and temperature on the final yield.
| Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-amino-5-chlorobenzophenone | Pyridine | Toluene | Reflux | 4 | 85-90 |
| 2-amino-5-nitrobenzophenone | Acetic Acid | Ethanol | Reflux | 6 | 75-80 |
| 2-amino-2',5-dichlorobenzophenone | Hexamethylenetetramine (HMTA) | Chloroform | Reflux | 5 | 80 |
| 2-amino-5-bromobenzophenone | p-Toluenesulfonic acid (p-TSA) | Toluene | 110 | 8 | 82 |
Key Experimental Protocol: Synthesis of Diazepam
This protocol details the cyclization of 2-methylamino-5-chlorobenzophenone with aminoacetonitrile hydrochloride.
1. Deprotection of Precursor (if starting from acetamide):
- The 2-acetamido-5-chlorobenzophenone is hydrolyzed by refluxing with aqueous hydrochloric acid until the starting material is consumed (monitored by TLC).
- The resulting mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the 2-amino-5-chlorobenzophenone, which is then filtered, washed, and dried.
2. Cyclization Step:
- The 2-amino-5-chlorobenzophenone is dissolved in a suitable solvent, such as pyridine.
- Glycine ethyl ester hydrochloride is added to the solution.
- The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
- After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.
- The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from ethanol or by column chromatography.
Potential Side Reaction Pathway
The diagram below illustrates a common side reaction, the formation of a quinazolinone byproduct, which can compete with the desired benzodiazepine ring formation.
Caption: Competing pathways in benzodiazepine synthesis.
scale-up considerations for the synthesis of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a key intermediate in the synthesis of pharmaceuticals such as lorazepam.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-acylation of 2-amino-2',5'-dichlorobenzophenone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include efficient temperature control to manage the exothermic nature of the acylation, appropriate agitation to ensure homogeneity, careful selection of a suitable solvent for reaction and purification, and controlled addition of reagents to minimize side reactions.
Q3: What are the common impurities encountered in this synthesis?
A3: Common impurities may include unreacted 2-amino-2',5'-dichlorobenzophenone, the di-acylated byproduct, and residual solvents. The presence of moisture can also lead to the formation of chloroacetic acid from the hydrolysis of chloroacetyl chloride.
Q4: How can the purity of the final product be improved during scale-up?
A4: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure high recovery of the purified product while leaving impurities dissolved in the mother liquor.
Q5: What safety precautions should be taken when working with chloroacetyl chloride at a larger scale?
A5: Chloroacetyl chloride is a corrosive and lachrymatory substance. All handling should be conducted in a well-ventilated fume hood or a closed reactor system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. On a larger scale, a scrubber system to neutralize HCl gas generated during the reaction is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a moderate increase in reaction temperature or extending the reaction time. |
| Degradation of Reagents: Chloroacetyl chloride is moisture-sensitive. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side Reactions: Formation of di-acylated byproduct. | Control the stoichiometry by adding chloroacetyl chloride dropwise to the solution of 2-amino-2',5'-dichlorobenzophenone. Maintain a low reaction temperature during the addition. | |
| Product Purity Issues | Presence of Starting Material: Incomplete reaction. | As with low yield, ensure the reaction goes to completion by monitoring and adjusting conditions. |
| Formation of Byproducts: Poor temperature control or incorrect stoichiometry. | Optimize the reaction temperature and ensure precise control over the addition of chloroacetyl chloride. | |
| Inefficient Purification: Inappropriate recrystallization solvent. | Screen a variety of solvents or solvent mixtures to find the optimal system for recrystallization that maximizes yield and purity. | |
| Scale-Up Challenges | Exothermic Reaction Difficult to Control: Poor heat dissipation in larger reactors. | Use a jacketed reactor with a reliable temperature control system. Implement slow, controlled addition of the acylating agent and closely monitor the internal temperature. |
| Mixing and Homogeneity Issues: Inefficient agitation in large vessels. | Select an appropriate impeller and agitation speed to ensure the reaction mixture remains homogeneous. | |
| Product Isolation Difficulties: Filtration and drying at a larger scale. | Utilize appropriate large-scale filtration equipment (e.g., Nutsche filter-dryer). Optimize drying conditions (temperature and vacuum) to efficiently remove residual solvents. |
Data Presentation
The following table provides an illustrative comparison of key parameters at different scales of synthesis. Please note that these values are representative and may vary depending on the specific equipment and optimized conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (after recrystallization) | >99% | >99% | >99% |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Solvent Volume (L/kg of starting material) | 10-15 L | 8-12 L | 7-10 L |
Experimental Protocols
1. Laboratory-Scale Synthesis (10 g)
-
Materials:
-
2-amino-2',5'-dichlorobenzophenone (10.0 g, 0.0376 mol)
-
Chloroacetyl chloride (4.7 g, 3.4 mL, 0.0413 mol)
-
Triethylamine (5.2 mL, 0.0376 mol)
-
Anhydrous Toluene (100 mL)
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet/scrubber, dissolve 2-amino-2',5'-dichlorobenzophenone in anhydrous toluene (70 mL).
-
Add triethylamine to the solution.
-
Cool the mixture to 0-5°C using an ice bath.
-
Dissolve chloroacetyl chloride in anhydrous toluene (30 mL) and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and slowly add water (50 mL) to quench the reaction.
-
Separate the organic layer, wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or isopropanol) to yield pure this compound.
-
2. Scale-Up Considerations for Pilot Plant Synthesis (1 kg)
-
Reactor: A 20 L jacketed glass-lined reactor with a temperature control unit, mechanical stirrer, and a port for controlled reagent addition is recommended.
-
Reagent Addition: Chloroacetyl chloride should be added via a dosing pump at a controlled rate to manage the exotherm.
-
Temperature Control: The reactor jacket temperature should be carefully controlled to maintain the internal reaction temperature within the desired range (e.g., 0-10°C during addition).
-
Work-up: The aqueous washes should be performed in the reactor. The layers can be separated by draining the lower aqueous layer.
-
Isolation: The product can be isolated by centrifugation or filtration using a Nutsche filter.
-
Drying: The wet cake should be dried in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical flow for diagnosing and addressing low product yield in the synthesis.
managing exothermic reactions in the synthesis of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic reaction during the synthesis of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a clear question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition rate of chloroacetyl chloride is too fast.2. Inadequate cooling of the reaction mixture.3. High concentration of reactants. | 1. Immediately halt the addition of chloroacetyl chloride.2. Increase cooling bath efficiency (e.g., switch from ice-water to an ice-salt or dry ice-acetone bath).3. Add pre-chilled anhydrous solvent to dilute the reaction mixture.4. For future runs, add the chloroacetyl chloride solution dropwise over a longer period. |
| Low or No Product Yield | 1. Incomplete reaction.2. Hydrolysis of chloroacetyl chloride due to moisture.3. Poor quality of starting materials. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the consumption of the starting amine.2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Verify the purity of 2-amino-5-chloro-2'-chlorobenzophenone via melting point or spectroscopic methods. |
| Formation of a Sticky, Resinous Material | 1. Reaction temperature was too high, leading to polymerization or side reactions.2. Presence of impurities in the starting materials. | 1. Maintain a low reaction temperature (0-10 °C) throughout the addition of chloroacetyl chloride.[1]2. Purify the starting amine if necessary before proceeding with the reaction. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material.2. Formation of di-acylated byproduct.3. Residual base (e.g., pyridine, triethylamine). | 1. Ensure the reaction goes to completion by monitoring with TLC.2. Use a precise 1:1.05 to 1:1.1 molar ratio of the amine to chloroacetyl chloride to minimize di-acylation.3. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. |
| Violent Reaction During Quenching | 1. Quenching the reaction mixture with a large amount of water at once. | 1. Slowly pour the reaction mixture onto crushed ice or into a vigorously stirred, cold aqueous solution to dissipate the heat generated from the hydrolysis of unreacted chloroacetyl chloride.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this reaction exothermic?
A1: The acylation of an amine with an acyl chloride, in this case, the reaction between the amino group of 2-amino-5-chloro-2'-chlorobenzophenone and chloroacetyl chloride, is a highly exothermic process. The formation of the stable amide bond releases a significant amount of energy.
Q2: What is the role of the base (e.g., pyridine or triethylamine) in this reaction?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3] Without a base, the HCl would protonate the starting amine, rendering it unreactive towards the chloroacetyl chloride and halting the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting materials. The reaction is considered complete when the spot corresponding to the starting amine (2-amino-5-chloro-2'-chlorobenzophenone) is no longer visible.
Q4: What are the critical safety precautions for handling chloroacetyl chloride?
A4: Chloroacetyl chloride is a corrosive, lachrymatory (tear-inducing), and moisture-sensitive chemical. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts violently with water, so all glassware must be scrupulously dry.[2][4]
Q5: What is a suitable solvent for this reaction?
A5: Anhydrous aprotic solvents are suitable for this reaction. Toluene and dichloromethane are commonly used.[1][5] The choice of solvent can influence the reaction rate and solubility of the starting materials and product.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions.
Materials:
-
2-amino-5-chloro-2'-chlorobenzophenone (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous triethylamine (1.2 eq) or pyridine (1.2 eq)
-
Anhydrous toluene
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chloro-2'-chlorobenzophenone in anhydrous toluene.
-
Add triethylamine (or pyridine) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride in anhydrous toluene.
-
Add the chloroacetyl chloride solution dropwise to the cooled, stirred amine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Cool the reaction mixture in an ice bath and slowly quench by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Data Presentation
Table 1: Illustrative Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale | Potential Outcome if Deviated |
| Temperature | 0-10 °C during addition | To control the exothermic nature of the reaction. | Higher temperatures can lead to side reactions and reduced yield. |
| Amine:Acyl Chloride Molar Ratio | 1 : 1.1 | A slight excess of the acylating agent ensures complete reaction of the amine. | A large excess can lead to di-acylation and purification challenges. |
| Reaction Time | 3-5 hours | To allow the reaction to proceed to completion at a controlled rate. | Insufficient time may result in low yield; excessive time is unnecessary. |
| Purity of Starting Amine | >98% | Impurities can lead to side products and difficult purification. | Lower purity can result in a lower yield of the desired product. |
| Expected Yield | 80-90% | Based on similar acylation reactions. | Lower yields may indicate issues with reaction conditions or starting material purity. |
Note: The values in this table are illustrative and based on general principles of similar chemical reactions. Actual results may vary.
Visualizations
Caption: Step-by-step workflow for the controlled synthesis.
Caption: Decision tree for troubleshooting common problems.
References
Validation & Comparative
comparison of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide with other lorazepam precursors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to Lorazepam, with a focus on the role of the intermediate 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide and alternative precursors. This document outlines two primary synthetic strategies, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.
Introduction
Lorazepam, a high-potency, short-to-intermediate-acting benzodiazepine, is a crucial therapeutic agent for anxiety disorders, insomnia, and seizures. The efficiency and scalability of its synthesis are of significant interest in pharmaceutical manufacturing. This guide explores two prominent synthetic pathways to Lorazepam, herein referred to as the "Classical Route" and an "Alternative Acetoxylation Route." The Classical Route prominently features this compound as a key intermediate. The Alternative Acetoxylation Route introduces the hydroxyl group at a later stage through a direct acetoxylation of the benzodiazepine ring.
Comparison of Synthetic Routes
The selection of a synthetic route for Lorazepam production is a critical decision influenced by factors such as overall yield, purity of the final product, reaction conditions, and the availability and cost of starting materials. The following tables provide a comparative summary of the two primary synthetic pathways.
Table 1: Quantitative Comparison of Lorazepam Synthetic Routes
| Parameter | Classical Route | Alternative Acetoxylation Route |
| Starting Material | 2-Amino-2',5'-dichlorobenzophenone | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Key Intermediate | This compound | 7-chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Overall Yield | ~42.5%[1] | ~64%[2] |
| Reported Purity | 98.6%[1] | >99.8%[2] |
| Key Reaction Steps | Acylation, Cyclization, Oxidation, Rearrangement, Hydrolysis | Acetoxylation, Saponification |
| Noteworthy Features | A well-established, multi-step synthesis. | A more recent approach with a potentially higher overall yield and purity. |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on published literature and patents.
Classical Route: Synthesis via this compound
This synthetic pathway commences with the acylation of 2-amino-2',5'-dichlorobenzophenone.
Step 1: Synthesis of this compound [3]
-
Materials: 2-Amino-2',5'-dichlorobenzophenone, chloroacetyl chloride, anhydrous potassium carbonate, ethyl acetate.
-
Procedure:
-
To a 3L three-necked flask, add 150g of 2-amino-2',5'-dichlorobenzophenone, 124.6g of anhydrous potassium carbonate, and 1200ml of ethyl acetate.
-
Cool the mixture to approximately 10°C using an ice water bath.
-
Slowly add 82.8g of chloroacetyl chloride dropwise while maintaining the temperature between 10-20°C.
-
After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 1000ml of water to the flask and stir for 30 minutes.
-
Filter the mixture by suction and air-dry the collected solid at 80°C for 4 hours to obtain this compound as a pale yellow solid.
-
-
Yield: 96.21%[4]
Subsequent Steps: The resulting this compound undergoes a series of reactions including cyclization with a source of ammonia (e.g., hexamethylenetetramine), followed by oxidation, Polonovski-type rearrangement, and hydrolysis to yield Lorazepam.[5][6]
Alternative Acetoxylation Route
This route involves the direct introduction of an acetoxy group at the 3-position of the benzodiazepine ring.
Step 1: Acetoxylation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [2]
-
Materials: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, iodine, potassium acetate, potassium peroxydisulfate.
-
Procedure:
-
The reaction involves iodine (20-50 mol %)-catalyzed acetoxylation in the presence of potassium acetate (2 equivalents) and potassium peroxydisulfate (1-2 equivalents) as a stoichiometric oxidant.
-
This reaction affords 7-chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one in good-to-high yields.
-
Step 2: Saponification to Lorazepam [2]
-
Materials: 7-chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Procedure:
-
The 3-acetoxy-1,4-benzodiazepine is converted to Lorazepam through selective saponification (hydrolysis of the ester).
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and the mechanism of action of benzodiazepines.
Caption: Workflow of the Classical Synthesis Route to Lorazepam.
References
- 1. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide as a Key Intermediate in Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide as a pivotal intermediate in the synthesis of benzodiazepine drugs, with a particular focus on Lorazepam. Through a comparative analysis of synthetic routes, supported by experimental data, this document aims to offer an objective assessment of its performance against alternative methodologies. Detailed experimental protocols for its synthesis and analytical validation are provided to ensure reproducibility and adherence to quality standards.
Executive Summary
This compound is a crucial precursor in the synthesis of several anxiolytic, anticonvulsant, and sedative drugs. Its efficient synthesis and high purity are paramount for the quality and yield of the final active pharmaceutical ingredient (API). This guide demonstrates that the synthetic route involving this intermediate offers high yields, while also considering alternative pathways such as continuous flow synthesis, providing a basis for informed decisions in drug development and manufacturing.
Comparative Performance of Synthetic Routes
The synthesis of Lorazepam can be achieved through various pathways. Here, we compare the traditional route utilizing this compound with a notable alternative.
| Parameter | Route 1: Via this compound | Route 2: Alternative Synthesis via 3-Acetoxylation |
| Key Intermediate | This compound | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Starting Material | 2-amino-2',5-dichlorobenzophenone | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Key Reaction Step | Acylation with chloroacetyl chloride | Iodine-catalyzed acetoxylation |
| Reported Yield | High (up to 96.21% for the intermediate)[1] | Good (overall yield of 64% for Lorazepam)[2] |
| Purity of Final Product | High purity achievable with standard purification | Very high purity (>99.8%) reported[2] |
| Scalability | Established for batch production | Potentially adaptable for large-scale synthesis |
| Process Highlights | A well-established and high-yielding step. | A novel and efficient method for introducing the 3-hydroxy group. |
Signaling Pathway of Benzodiazepines
Benzodiazepines, the class of drugs synthesized from the target intermediate, exert their therapeutic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Benzodiazepine action on the GABA-A receptor.
Experimental Workflows
Synthesis of this compound
The synthesis of the key intermediate is a critical step in the production of Lorazepam. The following diagram illustrates a typical workflow.
Caption: Synthetic workflow for the key intermediate.
Experimental Protocols
Synthesis of this compound
This protocol is based on the acylation of 2-amino-2',5'-dichlorobenzophenone.
Materials:
-
2-amino-2',5-dichlorobenzophenone
-
Chloroacetyl chloride
-
Dichloromethane (or other suitable organic solvent)
-
Reaction vessel with stirring and temperature control
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve 1 mole of 2-amino-2',5'-dichlorobenzophenone in a suitable volume of dichloromethane (e.g., 8 mL per gram of starting material).[1]
-
Cool the solution to a temperature between 0-5°C with constant stirring.
-
Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of 2-amino-2',5'-dichlorobenzophenone to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[1]
-
Maintain the temperature and continue stirring the reaction mixture for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
HPLC Validation of this compound
This protocol outlines a general method for the validation of the purity and concentration of the synthesized intermediate.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer), to be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh a sample of the synthesized intermediate and dissolve it in the diluent to a known concentration that falls within the range of the calibration standards.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Purity: Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the intermediate in the sample by interpolating its peak area on the calibration curve.
-
Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
biological activity of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide versus other chloroacetamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various chloroacetamide derivatives, with a focus on their antimicrobial and cytotoxic properties. While specific experimental data for 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is not publicly available, this document summarizes the performance of structurally related chloroacetamides, offering a valuable reference for researchers in the field. The information presented herein is based on available experimental data from peer-reviewed literature and aims to facilitate an objective comparison of the biological activities within this chemical class.
Introduction to Chloroacetamides
Chloroacetamide derivatives are a class of compounds characterized by a chloroacetyl group attached to a nitrogen atom. This functional group imparts electrophilic properties to the molecules, enabling them to react with nucleophilic residues in biological macromolecules, such as proteins and DNA. This reactivity is the basis for their wide range of biological activities, including herbicidal, antimicrobial, and anticancer effects. The specific biological activity and potency of a chloroacetamide derivative are significantly influenced by the nature of the substituents on the acetamide nitrogen and the aromatic ring.
Comparative Biological Activity
This section details the antimicrobial and cytotoxic activities of selected chloroacetamide derivatives, for which quantitative data is available.
Antimicrobial Activity
Several studies have demonstrated the efficacy of chloroacetamide derivatives against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
Table 1: Antimicrobial Activity (MIC) of Representative Chloroacetamide Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective (Specific MIC not provided) | [1] |
| N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective (Specific MIC not provided) | [1] |
| N-(3-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective (Specific MIC not provided) | [1] |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less Effective (Specific MICs vary) | [1] |
| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately Effective (Specific MICs vary) | [1] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [2] |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Fusarium spp. | 12.5 - 50 | [3] |
| Chloroacetamide Derivatives 2, 3, and 4 | Candida species | 25 - 50 | [4] |
| Chloroacetamide Derivatives 2, 3, and 4 | Dermatophytes | 3.12 - 50 | [4] |
Key Findings from Antimicrobial Studies:
-
Gram-Positive vs. Gram-Negative Bacteria: Many chloroacetamide derivatives show greater efficacy against Gram-positive bacteria, like Staphylococcus aureus, compared to Gram-negative bacteria, such as Escherichia coli. This difference may be attributed to the structural variations in the bacterial cell wall.[1]
-
Antifungal Potential: Several chloroacetamide derivatives exhibit significant antifungal activity against yeasts like Candida albicans and filamentous fungi such as Fusarium species.[1][3][4]
-
Structure-Activity Relationship: The nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial spectrum and potency of these compounds.[1] Halogenated substituents, for instance, appear to enhance antifungal activity.[3]
Cytotoxic Activity
The potential of chloroacetamide derivatives as anticancer agents has also been explored. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity against cancer cell lines.
Table 2: Cytotoxic Activity (IC50) of Representative Chloroacetamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Chloroacetamides | MDA-MB-231 (Breast Cancer) | Varies | [5] |
| Substituted Chloroacetamides | DU 145 (Prostate Cancer) | Varies | [5] |
| Substituted Chloroacetamides | PC-3 (Prostate Cancer) | Varies | [5] |
| UPR1376 (Chloroacetamide derivative) | H1581 (Lung Cancer) | < 0.055 | [6] |
| Acetochlor (AC) | HepG2 (Liver Cancer) | ~50 (estimated from viability curve) | [7] |
| CMEPA (AC metabolite) | HepG2 (Liver Cancer) | ~70 (estimated from viability curve) | [7] |
| MEA (AC metabolite) | HepG2 (Liver Cancer) | > 100 (estimated from viability curve) | [7] |
| Benzylaniline derivative with chloroacetamide (Y19) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.021 | [8] |
Key Findings from Cytotoxicity Studies:
-
Broad-Spectrum Anticancer Potential: Chloroacetamide derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, prostate, lung, and liver cancer.[5][6][7][8]
-
High Potency: Some derivatives exhibit very high potency, with IC50 values in the nanomolar range, highlighting their potential as lead compounds in cancer drug discovery.[6][8]
-
Cancer Stem Cell Inhibition: Certain chloroacetamides have been investigated for their ability to target cancer stem cells, which are implicated in tumor recurrence and chemoresistance.[5][9]
Experimental Protocols
This section provides an overview of the standard methodologies employed in the cited studies to evaluate the biological activity of chloroacetamide derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
References
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to benzodiazepines
A Comprehensive Comparative Analysis of Synthetic Routes to Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of various synthetic routes to benzodiazepines, a prominent class of psychoactive compounds. The following sections detail established and modern synthetic methodologies, offering a direct comparison of their efficiency, versatility, and reaction conditions. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Classical Synthesis of 1,4-Benzodiazepines from 2-Aminobenzophenones
The most traditional and widely employed method for the synthesis of 1,4-benzodiazepines commences with a 2-aminobenzophenone derivative. This pathway involves the initial acylation of the amino group, followed by cyclization to form the seven-membered diazepine ring. This versatile method allows for the synthesis of a wide array of benzodiazepines, including commercially significant drugs like diazepam and lorazepam.
A key starting material for many of these syntheses is 2-amino-5-chlorobenzophenone.[1][2] The general approach involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, or a haloacetyl chloride followed by amination and cyclization.[1]
Experimental Protocol: Synthesis of Diazepam
A common synthesis of diazepam involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride in pyridine, followed by methylation.[1][3]
Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)
-
Materials: 2-amino-5-chlorobenzophenone, glycine ethyl ester hydrochloride, pyridine.
-
Procedure: A mixture of 2-amino-5-chlorobenzophenone (0.022 mol) and glycine ethyl ester hydrochloride (0.0286 mol) is dissolved in dry pyridine (100 ml). The reaction mixture is heated to reflux at 120 °C and stirred for 18 hours. After completion, the solvent is removed under reduced pressure, and the residue is worked up to isolate the product.[3]
Step 2: Methylation to form Diazepam
-
Materials: 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, sodium methoxide, methyl iodide or dimethyl sulfate, dimethylformamide (DMF).[3][4]
-
Procedure: To a solution of sodium hydride in anhydrous DMF, a solution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one in anhydrous DMF is added dropwise at 0-5 °C. The mixture is stirred and then methyl iodide is added dropwise. The reaction is stirred for several hours at room temperature. The product, diazepam, is then isolated through extraction and purified by recrystallization.[3]
Experimental Protocol: Synthesis of a Lorazepam Intermediate
The synthesis of lorazepam often starts from 2-amino-2',5'-dichlorobenzophenone.[5]
Step 1: Synthesis of 2-Chloroacetylamino-2',5'-dichlorobenzophenone
-
Materials: 2-amino-2',5'-dichlorobenzophenone, chloroacetyl chloride, toluene or other suitable organic solvent.[5][6]
-
Procedure: 2-amino-2',5'-dichlorobenzophenone is dissolved in a suitable organic solvent. The solution is cooled, and chloroacetyl chloride is added slowly while maintaining the temperature. The reaction is stirred for 0.5-2 hours. Upon completion, the product is isolated and purified.[5]
Step 2: Cyclization to form the Benzodiazepine Core
-
Materials: 2-chloroacetylamino-2',5'-dichlorobenzophenone, hexamethylenetetramine (urotropine), ammonium acetate, ethanol.[7]
-
Procedure: The 2-chloroacetylamino-2',5'-dichlorobenzophenone is reacted with urotropine and ammonium acetate in ethanol under reflux conditions to yield the benzodiazepine core structure.[7]
Synthesis of 1,5-Benzodiazepines from o-Phenylenediamines
1,5-Benzodiazepines are another important subclass, and their synthesis is commonly achieved through the condensation of an o-phenylenediamine with a β-dicarbonyl compound, such as a ketone or a β-ketoester.[8][9] This method is efficient and allows for the preparation of a diverse range of 1,5-benzodiazepine derivatives. Various catalysts, including Lewis and Brønsted acids, can be employed to facilitate this reaction.[8][9]
Experimental Protocol: Synthesis of 1,5-Benzodiazepines
-
Materials: o-Phenylenediamine, a ketone (e.g., acetone, acetophenone), a catalyst (e.g., phenylboronic acid, H-MCM-22), acetonitrile or solvent-free conditions.[8][9]
-
Procedure: A mixture of o-phenylenediamine (1 mmol), the ketone (2-2.5 mmol), and a catalytic amount of the chosen acid catalyst is stirred in a suitable solvent like acetonitrile at room temperature or under reflux, or under solvent-free conditions with heating.[8][9] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization.[8]
Modern Synthetic Routes
In addition to the classical methods, several modern synthetic strategies have been developed to access benzodiazepine scaffolds with greater efficiency and diversity. These include palladium-catalyzed reactions and multi-component reactions.
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including benzodiazepines.[4] These methods often involve the intramolecular cyclization of suitably functionalized precursors. For instance, the intramolecular Buchwald-Hartwig amination is a common strategy.[4]
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
-
General Procedure: A precursor containing both an amino or amide group and an aryl halide is subjected to a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base in an appropriate solvent. The reaction mixture is heated to effect intramolecular cyclization, forming the benzodiazepine ring.[10]
-
Example: The synthesis of dibenzodiazepines can be achieved through a palladium-catalyzed C-N coupling reaction of a precursor like 2-(2-bromophenylamino)benzophenone with ammonia, which undergoes spontaneous intramolecular condensation.[10]
Multi-component Reactions (MCRs)
Multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR), offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step.[5][11] This strategy has been successfully applied to the synthesis of diverse 1,4-benzodiazepine scaffolds.[5]
Experimental Protocol: Ugi-4CR for 1,4-Benzodiazepine Synthesis
-
General Procedure: An amine (e.g., a 2-aminobenzophenone or methyl anthranilate), a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide are combined in a suitable solvent (e.g., methanol).[5] The reaction proceeds at room temperature or with heating. The resulting Ugi product can then undergo a subsequent deprotection and intramolecular cyclization step to yield the final 1,4-benzodiazepine.[5]
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Classical 1,4-Benzodiazepine Synthesis | 2-Aminobenzophenones, Amino acid derivatives/Haloacetyl chlorides | Pyridine, Sodium methoxide, Hexamethylenetetramine | Reflux, 0°C to 120°C | 60-90% | Well-established, versatile, good yields | Multi-step, sometimes harsh conditions |
| 1,5-Benzodiazepine Synthesis | o-Phenylenediamines, Ketones/β-Dicarbonyls | Phenylboronic acid, H-MCM-22, p-TsOH | Room temp to reflux, solvent-free | 80-95% | High yields, mild conditions, often one-pot | Limited to 1,5-isomers |
| Palladium-Catalyzed Synthesis | Functionalized anilines with aryl halides | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., BINAP), Base | 80-120°C | 70-95% | High efficiency, good functional group tolerance | Cost of catalyst, ligand sensitivity |
| Multi-component Reactions (Ugi-4CR) | Amine, Carbonyl, Carboxylic acid, Isocyanide | None (or mild acid/base) | Room temp to moderate heating | 50-85% (over 2 steps) | High diversity, step-economy, one-pot | Can require post-MCR modifications |
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants, intermediates, and products in these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Classical synthesis of 1,4-benzodiazepines.
Caption: Synthesis of 1,5-benzodiazepines.
Caption: Palladium-catalyzed benzodiazepine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Efficacy of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide in Yielding High-Purity Final Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. The selection of intermediates plays a pivotal role in determining the overall efficiency, yield, and purity of the final product. This guide provides a comprehensive analysis of the efficacy of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide as a key intermediate, particularly in the synthesis of the widely-used benzodiazepine, lorazepam. Its performance is compared with alternative synthetic strategies, supported by experimental data, to offer a clear perspective for researchers in the field.
Executive Summary
This compound is a critical intermediate formed through the acylation of 2-amino-2',5'-dichlorobenzophenone. This intermediate is central to a highly efficient and widely adopted synthetic route for producing lorazepam, a potent anxiolytic and sedative agent. The available data consistently demonstrates that this pathway leads to high yields and exceptional purity of the final product, often exceeding 99%. While alternative precursors and synthetic routes for benzodiazepines exist, the use of this compound remains a benchmark for reliability and quality in pharmaceutical manufacturing.
Performance Comparison
The primary measure of efficacy for a synthetic intermediate is its ability to consistently produce a high-purity final product in high yields. The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion, alongside data for alternative benzodiazepine synthesis strategies.
Table 1: Synthesis of this compound and Related Intermediates
| Precursor | Acylating Agent | Intermediate Product | Solvent | Yield (%) | Reference |
| 2-Amino-2',5'-dichlorobenzophenone | Chloroacetyl chloride | This compound | Dichloromethane or Ethyl Acetate | 96.2 | [1] |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | 2-Chloroacetamido-5-chlorobenzophenone | Toluene | ~82 - 97 | [2] |
| 2-Amino-5-nitrobenzophenone | Chloroacetyl chloride | 2-Chloroacetylamino-5-nitrobenzophenone | Cyclohexane/Toluene | High | [N/A] |
Table 2: Comparative Yields in Benzodiazepine Synthesis
| Synthetic Approach | Precursors | Final Product Type | Catalyst/Reagents | Yield (%) | Reference |
| From 2-Aminobenzophenone Derivatives | 2-Amino-2',5'-dichlorobenzophenone | 1,4-Benzodiazepine (Lorazepam) | Chloroacetyl chloride, subsequent cyclization | >99% purity (final product) | [3] |
| From o-Phenylenediamine & Ketones | o-Phenylenediamine, various ketones | 1,5-Benzodiazepines | Various (e.g., BaTi0.85Zr0.15O3, SiO2-Al2O3) | 73 - 98 | [4] |
| From o-Phenylenediamine & Chalcones | o-Phenylenediamine, chalcones | 1,5-Benzodiazepines | Piperidine | 85 | [4] |
The data indicates that while alternative methods for synthesizing benzodiazepine scaffolds, such as those starting from o-phenylenediamines, can achieve high yields, the established route via this compound for 1,4-benzodiazepines like lorazepam is exceptionally effective in producing a final product of very high purity[3].
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are representative experimental protocols for the synthesis of this compound and an alternative approach for synthesizing a benzodiazepine scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of lorazepam intermediates[1].
Materials:
-
2-Amino-2',5'-dichlorobenzophenone
-
Chloroacetyl chloride
-
Dichloromethane (or other suitable organic solvent)
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Dissolve 2-amino-2',5'-dichlorobenzophenone in dichloromethane in the reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride in dichloromethane to the cooled reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to achieve high purity.
Protocol 2: Alternative Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Ketones
This protocol is a general representation of methods described for the synthesis of 1,5-benzodiazepines[4].
Materials:
-
o-Phenylenediamine
-
A suitable ketone (e.g., acetophenone)
-
A catalyst (e.g., silica sulfuric acid)
-
Ethanol (or solvent-free conditions)
-
Reaction vessel with a stirrer
Procedure:
-
In the reaction vessel, combine o-phenylenediamine, the ketone (typically in a 1:2 molar ratio), and a catalytic amount of silica sulfuric acid.
-
The reaction can be performed under solvent-free conditions or in a minimal amount of ethanol.
-
Stir the mixture at room temperature. Reaction times can vary from minutes to hours, and the progress should be monitored by TLC.
-
Upon completion, if the reaction was performed solvent-free, add a suitable solvent to dissolve the product.
-
Remove the catalyst by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization to yield the 1,5-benzodiazepine.
Mandatory Visualizations
Signaling Pathway
Benzodiazepines, the final products derived from this compound, exert their therapeutic effects by modulating the GABA-A receptor in the central nervous system.
Caption: Benzodiazepine action on the GABA-A receptor.
Experimental Workflow
The synthesis of lorazepam from its precursor via the formation of this compound involves a series of well-defined steps.
Caption: Synthetic workflow to high-purity lorazepam.
Conclusion
The synthesis of this compound and its subsequent conversion to lorazepam represents a highly optimized and efficient process in pharmaceutical manufacturing. The consistently high yields and exceptional purity of the final product underscore the efficacy of this intermediate. While alternative synthetic routes for benzodiazepines offer versatility, the pathway involving this compound stands out for its reliability and the high quality of the resulting API. For researchers and professionals in drug development, this intermediate provides a robust and well-documented starting point for the synthesis of lorazepam and potentially other 1,4-benzodiazepine derivatives, ensuring a final product that meets stringent purity requirements.
References
cross-reactivity studies of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide in biological assays
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the specificity of small molecule modulators is of paramount importance. Off-target effects can lead to unforeseen side effects and confound experimental results. This guide provides a comparative analysis of the cross-reactivity profiles of three widely used research compounds: GW4064, T0901317, and L-364,718. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions in their experimental design and interpretation.
The compound originally specified for this analysis, 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, is primarily documented as a chemical intermediate in the synthesis of Lorazepam.[1][2][3][4][5][6] Publicly available data on its biological activity and cross-reactivity is limited. Therefore, this guide focuses on well-characterized compounds to illustrate the principles of cross-reactivity assessment.
Comparative Analysis of Selected Compounds
This section details the primary targets and known off-target interactions of GW4064, T0901317, and L-364,718. The data presented in the following tables have been compiled from various in vitro studies.
GW4064: A Farnesoid X Receptor (FXR) Agonist
GW4064 is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][7] However, studies have revealed that GW4064 also interacts with other targets, which could contribute to its overall pharmacological profile.[8][9]
Table 1: Cross-Reactivity Profile of GW4064
| Target | Compound | Assay Type | Species | Value | Unit | Reference |
| FXR (Primary Target) | GW4064 | Reporter Gene | CV-1 | 65 | nM (EC50) | [10][11] |
| Histamine H1 Receptor | GW4064 | Functional | Human | 0.32 | µM (EC50) | [8] |
| Histamine H2 Receptor | GW4064 | Functional | Human | 3.8 | µM (IC50) | [9] |
| Histamine H4 Receptor | GW4064 | Functional | Human | - | - | [8] |
| G Protein-Coupled Receptors | GW4064 | Radioligand Binding | - | - | - | [8] |
Note: A definitive EC50 or IC50 value for the H4 receptor and a comprehensive Ki across a panel of GPCRs were not consistently reported in the reviewed literature.
T0901317: A Liver X Receptor (LXR) Agonist
T0901317 is a potent agonist of Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol homeostasis and inflammation.[12][13][14] Its cross-reactivity with other nuclear receptors is well-documented and is an important consideration when interpreting experimental data.[15][16][17][18]
Table 2: Cross-Reactivity Profile of T0901317
| Target | Compound | Assay Type | Species | Value | Unit | Reference |
| LXRα (Primary Target) | T0901317 | - | - | 20 | nM (EC50) | [15] |
| LXRβ (Primary Target) | T0901317 | Binding | - | 22 | nM (Kd) | [17] |
| Farnesoid X Receptor (FXR) | T0901317 | Reporter Gene | - | 5 | µM (EC50) | [15] |
| Pregnane X Receptor (PXR) | T0901317 | Binding | Human | nanomolar | potency | [16] |
| Retinoid-related Orphan Receptor α (RORα) | T0901317 | - | - | 132 | nM (Ki) | [15] |
| Retinoid-related Orphan Receptor γ (RORγ) | T0901317 | - | - | 51 | nM (Ki) | [15] |
L-364,718 (Devazepide): A Cholecystokinin Receptor 1 (CCK1) Antagonist
L-364,718, also known as Devazepide, is a potent and selective antagonist of the Cholecystokinin Receptor 1 (CCK1 or CCK-A), a G protein-coupled receptor involved in satiety and gastrointestinal function.[18][19][20] Its potential for off-target binding, particularly at benzodiazepine receptors due to its structural class, has been investigated.[10][21]
Table 3: Cross-Reactivity Profile of L-364,718 (Devazepide)
| Target | Compound | Assay Type | Species | Value | Unit | Reference |
| CCK1 Receptor (Primary Target) | L-364,718 | Binding | Rat Pancreas | 45 | pM (IC50) | [19] |
| CCK1 Receptor (Primary Target) | L-364,718 | Binding | Bovine Gallbladder | 81 | pM (IC50) | [19] |
| CCK1 Receptor (Primary Target) | L-364,718 | Binding | Guinea Pig Brain | 245 | nM (IC50) | [19] |
| Benzodiazepine Binding Sites | L-364,718 | Binding | Chicken Brain | >10 | µM (Ki) | [10][21] |
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized protocols are essential. The following sections provide methodologies for key experiments commonly used to assess compound specificity.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
Test compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[22]
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate or inhibit a receptor-mediated signaling pathway that results in the expression of a reporter gene.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound on a specific nuclear receptor signaling pathway.
Materials:
-
Host cell line (e.g., HEK293, CHO)
-
Expression vector for the nuclear receptor of interest
-
Reporter vector containing a response element for the nuclear receptor upstream of a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium
-
Test compound
-
Lysis buffer
-
Substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect the host cells with the nuclear receptor expression vector and the reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with a range of concentrations of the test compound. For antagonist testing, co-treat with a known agonist.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme by adding the appropriate substrate.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the reporter activity against the log concentration of the test compound to determine the EC50 or IC50 value.
Calcium Mobilization Assay
This assay is used to assess the activity of compounds on G protein-coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.[8][9][15]
Objective: To determine the ability of a test compound to induce or inhibit calcium mobilization via a Gq-coupled GPCR.
Materials:
-
Host cell line expressing the GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an integrated fluid dispenser
Procedure:
-
Plate the cells in the microplates and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Add the test compound at various concentrations using the integrated fluid dispenser.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 or IC50 value.
Visualizations
Diagrams are provided below to illustrate key experimental workflows and signaling pathways.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepine ligands can act as allosteric modulators of the Type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. L-364,718 and L-365,260, two CCK antagonists, have no affinity for central benzodiazepine binding sites in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 17. rndsystems.com [rndsystems.com]
- 18. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Large-Scale 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cost-effectiveness of synthesizing 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a key intermediate in the production of pharmaceuticals such as Lorazepam.[1] We present a comparative analysis of the traditional acyl chloride-based synthesis route with modern alternatives employing coupling agents. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in making informed decisions for large-scale production.
Executive Summary
The synthesis of this compound is a critical step in the manufacturing of several anxiolytic drugs. The primary and most established method involves the acylation of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride. This method is generally favored for its high reactivity and the cost-effectiveness of the acylating agent.[2] However, alternative methods utilizing modern coupling agents, while potentially more expensive in terms of reagents, can offer advantages in terms of milder reaction conditions, reduced side reactions, and simplified work-up procedures. This guide provides a detailed comparison to assist in selecting the most appropriate synthesis strategy for large-scale manufacturing, balancing economic and process efficiency considerations.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the synthesis of this compound via the traditional acyl chloride method and a representative modern coupling agent method.
| Parameter | Acyl Chloride Method | Modern Coupling Agent Method (e.g., EDC/HOBt) |
| Starting Materials | 2-amino-2',5-dichlorobenzophenone, Chloroacetyl chloride | 2-amino-2',5-dichlorobenzophenone, Chloroacetic acid, EDC, HOBt |
| Typical Yield | 85-96%[3] | 80-90% (estimated) |
| Reaction Time | 1-4 hours[3][4] | 12-24 hours |
| Reaction Temperature | 10-20°C (initial), then reflux[3] | Room Temperature |
| Key Reagent Cost | Chloroacetyl chloride (cost-effective)[2] | EDC/HOBt (more expensive) |
| Process Complexity | Requires careful handling of corrosive and moisture-sensitive acyl chloride.[2] | One-pot procedure, but requires careful monitoring to minimize side reactions. |
| Waste Products | HCl, excess chloroacetyl chloride | Water-soluble urea byproduct, unreacted coupling agents. |
| Purification | Filtration, washing with base and water, recrystallization.[5] | Aqueous work-up to remove urea, followed by extraction and recrystallization. |
Experimental Protocols
Method 1: Acylation using Chloroacetyl Chloride (Traditional Method)
This protocol is a standard industrial method for the synthesis of this compound.
Materials:
-
2-amino-2',5-dichlorobenzophenone
-
Chloroacetyl chloride
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Potassium Carbonate (or another suitable base)
-
Ice water bath
-
Standard reaction glassware with stirring and temperature control
Procedure:
-
In a dry three-necked flask, dissolve 150g of 2-amino-2',5-dichlorobenzophenone and 124.6g of anhydrous potassium carbonate in 1500ml of dichloromethane.[3]
-
Cool the mixture to approximately 10°C using an ice water bath.[3]
-
Slowly add 82.8g of chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature between 10-20°C.[3]
-
After the addition is complete, continue stirring the reaction at 15 ± 5°C for 1 hour.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Wash the filtrate with water, followed by a dilute aqueous base (e.g., sodium bicarbonate solution), and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Method 2: Amide Formation using a Coupling Agent (Alternative Method)
This protocol outlines a general procedure for amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which can be adapted for the synthesis of the target molecule.
Materials:
-
2-amino-2',5-dichlorobenzophenone
-
Chloroacetic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Standard reaction glassware
Procedure:
-
To a solution of chloroacetic acid (1.1 equivalents) and HOBt (1.1 equivalents) in DMF at 0°C, add EDC (1.1 equivalents).
-
Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.
-
Add 2-amino-2',5-dichlorobenzophenone (1.0 equivalent) to the reaction mixture.
-
Add DIPEA (2.0-3.0 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
References
Spectroscopic Scrutiny: A Comparative Analysis of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide and Its Reaction Byproducts
A detailed spectroscopic comparison of the pharmaceutical intermediate 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide with its potential reaction byproducts provides critical insights for researchers and professionals in drug development. This guide offers an objective analysis of the compound and its common impurities, supported by experimental data and protocols to ensure accurate identification and quality control.
The synthesis of this compound, a key precursor in the manufacturing of several pharmaceuticals, primarily involves the acylation of 2-amino-5-chloro-2'-chlorobenzophenone with chloroacetyl chloride. While this reaction is generally efficient, the formation of byproducts can occur, necessitating robust analytical methods to distinguish the desired product from impurities. The primary points of comparison in this guide are the starting material, 2-amino-5-chloro-2'-chlorobenzophenone, and a potential di-acylated byproduct, alongside the target molecule.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for their unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported in CDCl₃)
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | ~8.5 (s, 1H), 7.2-7.8 (m, 7H), 4.2 (s, 2H) | NH (amide), Ar-H, CH₂Cl |
| 2-Amino-5-chloro-2'-chlorobenzophenone | 7.2-7.6 (m, 7H), 6.4 (br s, 2H) | Ar-H, NH₂ |
| Di-acylated Byproduct (N,N-bis(chloroacetyl)) | 7.3-7.9 (m, 7H), 4.0-4.5 (s, 4H) | Ar-H, 2 x CH₂Cl |
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide/Ketone) | C-Cl Stretch |
| This compound | ~3300 | ~1690 (amide), ~1670 (ketone) | ~750 |
| 2-Amino-5-chloro-2'-chlorobenzophenone | ~3400, ~3300 | ~1650 (ketone) | ~750 |
| Di-acylated Byproduct (N,N-bis(chloroacetyl)) | N/A | ~1720, ~1690 (imide), ~1670 (ketone) | ~750 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 341/343/345 | 264 (M-CH₂Cl), 236, 139 |
| 2-Amino-5-chloro-2'-chlorobenzophenone | 265/267 | 230 (M-Cl), 139 |
| Di-acylated Byproduct (N,N-bis(chloroacetyl)) | 417/419/421 | 340 (M-CH₂Cl), 264, 139 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and subsequent analysis of this compound and for understanding the potential formation of byproducts.
Synthesis of this compound
This protocol outlines a general procedure for the chloroacetylation of 2-amino-5-chloro-2'-chlorobenzophenone.
Materials:
-
2-amino-5-chloro-2'-chlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chloro-2'-chlorobenzophenone (1 equivalent) and a suitable base (1.1 equivalents) in an anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
-
The fragmentation patterns provide valuable information for structure elucidation.
Visualizing the Process
The following diagrams illustrate the logical flow of the synthesis and analysis process.
Caption: Workflow for the synthesis of this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to assess the genotoxicity of the compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide and its potential impurities. Due to the limited availability of public data on this specific molecule, this guide draws upon findings from structurally related compounds, namely the chloroacetamide class and substituted benzophenones, to infer potential genotoxic mechanisms and outlines the standard battery of tests for a comprehensive evaluation.
Introduction to Genotoxicity Assessment
Genotoxicity assessment is a critical component of drug development and chemical safety evaluation. It identifies compounds that can damage genetic material (DNA), leading to mutations, chromosomal damage, and potentially cancer. A standard assessment involves a battery of in vitro and in vivo tests to detect different endpoints of genetic damage.
The compound of interest, this compound, possesses structural alerts that warrant a thorough genotoxicity evaluation. These include the α-chloroacetamide group, a known reactive moiety, and a dichlorinated benzophenone core.
Potential Genotoxic Mechanisms
Based on its chemical structure, two primary mechanisms of genotoxicity can be hypothesized for this compound:
-
Oxidative Stress and DNA Breakage (from the chloroacetamide moiety): Chloroacetamide herbicides have been shown to induce the generation of reactive oxygen species (ROS) in cells.[1][2][3] This oxidative stress can lead to a decrease in cellular antioxidants like superoxide dismutase (SOD) and glutathione (GSH), resulting in damage to cellular macromolecules, including DNA breakage.[1][2][3]
-
Clastogenicity and Aneugenicity (from the benzophenone moiety): Substituted benzophenones, such as the sunscreen agent benzophenone-3 (oxybenzone), have been demonstrated to induce chromosomal aberrations and micronuclei in human lymphocytes in vitro.[4] This suggests a potential for causing both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
Comparison of Standard In Vitro Genotoxicity Assays
A standard in vitro genotoxicity testing battery typically includes the following three assays to cover different endpoints: gene mutations, and both structural and numerical chromosomal aberrations.
| Feature | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Mammalian Cell Micronucleus Test | In Vitro Mammalian Chromosomal Aberration Test |
| Guideline | OECD 471 | OECD 487 | OECD 473 |
| Endpoint Detected | Gene mutations (point mutations, frameshifts) | Chromosome breakage (clastogenicity) and loss (aneugenicity) | Structural chromosome damage (breaks, exchanges) |
| Test System | Histidine-dependent bacteria (e.g., Salmonella typhimurium) | Mammalian cell lines (e.g., CHO, TK6) or human peripheral blood lymphocytes | Mammalian cell lines (e.g., CHO) or human peripheral blood lymphocytes |
| Metabolic Activation | Routinely performed with and without exogenous metabolic activation (S9 fraction) | Routinely performed with and without exogenous metabolic activation (S9 fraction) | Routinely performed with and without exogenous metabolic activation (S9 fraction) |
| Key Advantage | Rapid, cost-effective, and highly sensitive for detecting point mutagens.[5] | Detects both clastogens and aneugens in a single assay.[6] | Provides detailed information on the types of structural chromosomal damage.[7] |
| Key Limitation | Does not detect clastogens or aneugens; bacterial metabolism can differ from mammalian. | Does not provide detailed information on the type of chromosomal aberration. | More labor-intensive and requires specialized expertise in scoring metaphase chromosomes. |
Quantitative Genotoxicity Data for a Structurally Related Compound
As direct experimental data for this compound is not publicly available, the following table presents data for Benzophenone-3 (Oxybenzone), which shares the benzophenone core structure. This data illustrates the types of results obtained from in vitro genotoxicity studies.
Table 1: In Vitro Genotoxicity of Benzophenone-3 (Oxybenzone) in Human Lymphocytes [4]
| Assay | Cell Type | Treatment Duration | Concentration (µg/mL) | Result |
| Chromosomal Aberrations | Human Lymphocytes | 24 h | 0.0125 | Statistically significant increase |
| 0.025 | Statistically significant increase | |||
| 0.05 | Statistically significant increase | |||
| 0.10 | Statistically significant increase | |||
| 0.20 | Statistically significant increase | |||
| Micronucleus Test | Human Lymphocytes | 48 h | 0.0125 | Statistically significant increase |
| 0.025 | Statistically significant increase | |||
| 0.05 | Statistically significant increase | |||
| 0.10 | Statistically significant increase | |||
| 0.20 | Statistically significant increase |
Note: This data is for a structurally related compound and should be used for illustrative purposes only. The genotoxic potential of this compound must be determined through direct testing.
Potential Impurities and Their Genotoxic Risk
The synthesis of N-acyl anilines, such as the target compound, typically involves the acylation of an aniline derivative with an acyl halide or anhydride. Potential impurities could include:
-
Unreacted Starting Materials:
-
The corresponding substituted 2-aminobenzophenone.
-
Chloroacetyl chloride or a related acylating agent.
-
-
By-products:
-
Products of side reactions, which would be specific to the synthetic route employed.
-
These impurities would need to be identified and their potential genotoxicity assessed, as they could contribute to the overall genotoxic profile of the final product. For instance, some anilines are known to be genotoxic.[8]
Experimental Protocols and Workflows
Detailed methodologies for the standard in vitro genotoxicity assays are crucial for the reproducibility and interpretation of results.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test evaluates the ability of a chemical to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[5]
Experimental Protocol:
-
Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Exposure Method:
-
Plate Incorporation Method: The test compound, bacterial culture, and (if used) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.[5]
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control for at least one strain.[9][10]
Workflow Diagram:
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.[6]
Experimental Protocol:
-
Cell Culture: Human peripheral blood lymphocytes or suitable mammalian cell lines (e.g., TK6, CHO) are cultured.
-
Exposure: Cells are exposed to at least three concentrations of the test article, with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without S9 are typically performed.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Workflow Diagram:
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[7]
Experimental Protocol:
-
Cell Culture: Similar to the micronucleus test, human lymphocytes or suitable cell lines (e.g., CHO) are used.
-
Exposure: Cells are exposed to at least three concentrations of the test article, with and without S9 metabolic activation, for short (3-6 hours) and long (e.g., 24 hours) durations.
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: Slides are stained (e.g., with Giemsa) to visualize the chromosomes.
-
Scoring: At least 200 metaphases per concentration are analyzed under a microscope for different types of chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).
-
Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of chromosomal aberrations and micronuclei by 2-hydroxy-4-methoxybenzophenone (oxybenzone) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. criver.com [criver.com]
- 8. Relevance of chemical structure and cytotoxicity to the induction of chromosome aberrations based on the testing results of 98 high production volume industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Limited Public Data on Structure-Activity Relationship of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Derivatives
Despite a comprehensive search for structure-activity relationship (SAR) studies on 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide derivatives, publicly available literature with detailed comparative data is scarce. The parent compound is noted as a potential anticancer agent and a key intermediate in the synthesis of benzodiazepines, which are known for their anxiolytic, anticonvulsant, and sedative properties. However, specific studies detailing the synthesis and systematic biological evaluation of a series of its analogs are not readily found in the public domain.
While direct SAR studies on the specified scaffold are limited, broader research into related chloroacetamide derivatives offers some insights into their potential as biologically active agents. Studies on various N-substituted 2-chloroacetamides have revealed their potential as anticancer, anticonvulsant, and antimicrobial agents. For instance, certain thiazole-containing chloroacetamide derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy.
Researchers in drug discovery and medicinal chemistry often synthesize a series of analogs of a lead compound to explore how structural modifications affect its biological activity. This process, known as a structure-activity relationship study, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. Such studies typically involve modifying different parts of the lead molecule, such as substituent groups on aromatic rings or the nature of the linker between different moieties. The resulting analogs are then tested in a panel of biological assays to quantify their activity, often reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
Unfortunately, for the specific class of this compound derivatives, this comparative quantitative data is not available in the reviewed literature. The absence of such data precludes the creation of a detailed comparison guide with structured tables and experimental protocols as initially intended.
General Experimental Approaches for SAR Studies
For the benefit of researchers interested in exploring the SAR of this compound class, a general workflow for such a study is outlined below. This represents a typical approach in medicinal chemistry and is not based on a specific published study of the target compounds.
Synthetic Chemistry Workflow
A typical synthetic approach to generate analogs of this compound would involve the modification of the three main components of the molecule: the 2-chlorobenzoyl ring, the central 4-chloroaniline core, and the N-acetamide group.
Caption: A generalized workflow for the synthesis of novel derivatives.
Biological Evaluation Workflow
Once a library of analogs is synthesized, they would be subjected to a series of biological assays to determine their activity and establish a structure-activity relationship.
Caption: A typical workflow for the biological evaluation of synthesized compounds.
Hypothetical Data Presentation
If SAR data were available, it would typically be presented in a tabular format to facilitate comparison. The table below is a hypothetical example of how such data might be structured.
| Compound ID | R1 | R2 | R3 | Cytotoxicity (IC50, µM) - Cell Line A | Cytotoxicity (IC50, µM) - Cell Line B |
| Parent | Cl | Cl | Cl | 10.5 | 15.2 |
| Analog 1 | F | Cl | Cl | 8.2 | 12.1 |
| Analog 2 | OCH3 | Cl | Cl | > 50 | > 50 |
| Analog 3 | Cl | F | Cl | 12.3 | 18.9 |
| Analog 4 | Cl | H | Cl | 25.1 | 30.5 |
| Analog 5 | Cl | Cl | F | 5.6 | 8.3 |
| Analog 6 | Cl | Cl | H | 18.7 | 22.4 |
Note: The data in this table is purely illustrative and not based on experimental results.
Detailed Experimental Protocols (General Examples)
Below are generalized protocols for assays commonly used in SAR studies for anticancer agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein, GTP, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture.
-
Polymerization Initiation: The polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. Inhibition of tubulin polymerization is observed as a decrease in the fluorescence signal compared to the control.
Safety Operating Guide
Proper Disposal of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a chlorinated acetamide derivative also identified as Lorazepam impurity B.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. The compound is a solid, typically appearing as a pale yellow to yellow substance[1].
Personal Protective Equipment (PPE): Always wear suitable protective gear, including chemical-resistant gloves, safety goggles, and a laboratory coat[2]. All handling operations should be conducted in a well-ventilated area, ideally within a chemical fume hood to prevent inhalation of any dust or vapors[2][3].
Spill Management: In the event of a spill, avoid generating dust. For solid material, carefully sweep or vacuum the substance and place it into a designated, sealed container for disposal[3][4]. The spill area should then be cleaned with a suitable solvent, such as soap and water, with all cleaning materials also collected as hazardous waste[2].
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be discharged into drains or the environment[1][5][6][7].
-
Waste Segregation: All materials contaminated with this compound, including the chemical itself, any contaminated labware, PPE, and spill cleanup debris, must be segregated from other laboratory waste streams. Keep this waste in its original container if possible, or in a clearly labeled, sealed, and compatible waste container[2].
-
Container Management: Empty containers that previously held the compound should be treated as if they still contain the product. Do not rinse them into the sewer system. Seal the unrinsed container and dispose of it as hazardous waste[2].
-
Professional Disposal: The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. This is the recommended and often legally required method for such chemicals[2]. It is common for such materials to be incinerated in a specialized chemical incinerator equipped with an afterburner and scrubber to safely manage emissions[2][8].
Quantitative Data for Related Compounds
| Parameter | Guideline Value | Reference |
| UN Number | 2811 | [2] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (as 2-chloroacetamide) | [2] |
| Transport Hazard Class | 6.1 (Toxic substances) | [2] |
| Packing Group | III (Substance presenting low danger) | [2] |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn child | [2][9] |
| GHS Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [1][2][4][8][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. phebra.com [phebra.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
Essential Safety and Logistical Information for Handling 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Adherence to these guidelines is vital for ensuring personnel safety and minimizing environmental impact in research and development settings.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that meet current standards should be worn. If there is a risk of splashing, a face shield should be used in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is recommended to use a double-gloving technique, especially when handling the pure compound. Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A chemical-resistant lab coat or disposable coveralls should be worn to prevent skin contact. All protective clothing should be fully buttoned or fastened.
-
-
Respiratory Protection: All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Quantitative Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, it is prudent to handle it as a potent compound and maintain exposure As Low As Reasonably Achievable (ALARA). The following table provides OELs for 2-chloroacetamide, a structurally related compound, which can be used as a conservative guide for risk assessment and control.
| Parameter | Value | Reference Compound |
| UN Number | 2811 | 2-chloroacetamide |
| GHS Hazard Statements | H301, H317, H361, H402 | 2-chloroacetamide |
| Disposal Precaution | P501 | 2-chloroacetamide |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Designated Area: All handling of the compound must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box, to ensure containment.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available.
-
Decontamination Supplies: Have a decontamination solution (e.g., a validated cleaning agent) and spill cleanup materials readily available in the work area.
2. Handling the Solid Compound:
-
Weighing: Whenever possible, use a ventilated balance enclosure or a powder-containment hood for weighing the solid compound. If unavailable, perform weighing within a chemical fume hood with the sash at the lowest practical height. Use smooth, deliberate movements to avoid creating airborne dust.
-
Transfers: When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
3. Dissolving and Handling Solutions:
-
Solvent Addition: When dissolving the solid, slowly add the solvent to the solid to minimize dust generation.
-
Container Sealing: Keep containers tightly sealed when not in use to prevent the release of vapors.
-
Transfers: Use a pipette or a funnel for transferring solutions to prevent spills.
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
4. Post-Handling and Cleanup:
-
Decontamination: At the end of the procedure, decontaminate all surfaces and equipment. A common procedure is to rinse surfaces and labware with a suitable organic solvent (e.g., acetone or ethanol) three times, collecting the rinsate as hazardous waste.
-
PPE Removal: Remove PPE in a designated area, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.
Diagram of Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused compound, contaminated labware (e.g., weigh paper, pipette tips), and used solid PPE in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound and solvent rinsates from decontamination in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper PPE is worn before cleanup.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]
3. Container Management:
-
Empty containers should be handled as if they still contain the product. Do not rinse empty containers into the drain. Seal the empty, unrinsed container and dispose of it as hazardous waste.[3]
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste contractor.
-
The recommended disposal method for chlorinated compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
